Product packaging for Methyl 2-methyl-3-oxopropanoate(Cat. No.:CAS No. 51673-64-4)

Methyl 2-methyl-3-oxopropanoate

Cat. No.: B049948
CAS No.: 51673-64-4
M. Wt: 116.11 g/mol
InChI Key: HWYJZXYVLPKDLM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxopropanoate is a versatile and highly valuable β-ketoester building block in synthetic organic chemistry. Its core research value lies in its bifunctional reactivity, featuring both a nucleophilic α-carbon (activated by two adjacent electron-withdrawing groups) and electrophilic carbonyl centers. This compound is extensively employed as a key precursor in the Knorr pyrrole synthesis, facilitating the construction of complex pyrrole derivatives, which are privileged structures in medicinal chemistry and materials science. Furthermore, it serves as a crucial intermediate in Claisen condensation and Michael addition reactions, enabling the efficient synthesis of complex, polyfunctional molecules. The presence of the methyl group at the α-position influences its reactivity and regioselectivity, making it a distinct reagent for the preparation of substituted heterocycles, natural product analogs, and chiral synthons. Researchers utilize this compound to develop novel pharmaceuticals, agrochemicals, and functional organic materials, leveraging its ability to efficiently introduce a 3-oxobutanoate moiety with an additional methyl branch into target molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B049948 Methyl 2-methyl-3-oxopropanoate CAS No. 51673-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-3-oxopropanoate
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InChI

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYJZXYVLPKDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10885966
Record name Propanoic acid, 2-methyl-3-oxo-, methyl ester
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Molecular Weight

116.11 g/mol
Source PubChem
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CAS No.

51673-64-4
Record name Propanoic acid, 2-methyl-3-oxo-, methyl ester
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Record name Propanoic acid, 2-methyl-3-oxo-, methyl ester
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Record name Propanoic acid, 2-methyl-3-oxo-, methyl ester
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Record name Methyl 3-oxoisobutyrate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51673-64-4

This technical guide provides a comprehensive overview of Methyl 2-methyl-3-oxopropanoate, a valuable keto ester intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Properties and Data

This compound, also known as methyl 2-formylpropionate, is a chemical compound with the molecular formula C₅H₈O₃.[1][2] It belongs to the class of β-keto esters, characterized by a ketone functional group at the β-position relative to the ester group. This structural motif makes it a versatile building block in organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 51673-64-4[1][2]
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1]
IUPAC Name This compound[2]
Synonyms Methyl 2-formylpropionate, Methyl 3-oxoisobutyrate, alpha-formylpropionic acid methyl ester[2]
Density (Computed) 1.034 g/cm³[3]
LogP (Computed) -0.00560[3]
Topological Polar Surface Area 43.4 Ų[2]
Complexity 97.8[2]

Table 2: Computed Spectral Data for this compound

Data TypePredicted Peaks/SignalsSource(s)
¹H NMR Data not available in searches.
¹³C NMR Data not available in searches.
Infrared (IR) Spectrum Data not available in searches. For comparison, the starting material methyl propanoate shows characteristic peaks for C-H stretching (2975-2860 cm⁻¹), C=O stretching (around 1740 cm⁻¹), and C-O stretching (1200-1170 cm⁻¹).[4]

Synthesis of this compound

The primary method for the synthesis of this compound is the Crossed Claisen Condensation . This reaction involves the condensation of two different esters in the presence of a strong base. For the synthesis of the target molecule, methyl propionate serves as the nucleophilic component (providing the enolate), and methyl formate acts as the electrophilic acylating agent.

General Reaction Scheme

Crossed_Claisen_Condensation cluster_reactants Reactants cluster_products Products methyl_propionate Methyl Propionate product This compound methyl_propionate->product + Methyl Formate + Base methyl_formate Methyl Formate base Strong Base (e.g., Sodium Methoxide) alkoxide Methanol

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • Methyl propionate (CH₃CH₂COOCH₃)

  • Methyl formate (HCOOCH₃)

  • Sodium methoxide (NaOCH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl) for workup

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of sodium methoxide in anhydrous diethyl ether or THF.

  • Addition of Reactants: A mixture of methyl propionate and methyl formate is added dropwise to the stirred suspension of sodium methoxide at a controlled temperature (typically 0 °C to room temperature). To favor the crossed reaction, it is often advantageous to add the ester that can form an enolate (methyl propionate) to a mixture of the base and the non-enolizable ester (methyl formate).

  • Reaction: The reaction mixture is stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled in an ice bath, and dilute hydrochloric acid is slowly added to neutralize the excess base and protonate the resulting enolate.

  • Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Experimental_Workflow A Reaction Setup (Flask, Stirrer, N2) B Charge with NaOCH3 and solvent A->B C Dropwise addition of Methyl Propionate + Methyl Formate B->C D Reaction (Stirring/Reflux) C->D E Quench with dilute HCl D->E F Liquid-Liquid Extraction E->F G Wash with NaHCO3 and Brine F->G H Dry organic layer (MgSO4) G->H I Solvent Removal (Rotovap) H->I J Purification (Vacuum Distillation) I->J K Pure Product J->K

Caption: A typical experimental workflow for the synthesis of β-keto esters.

Applications in Drug Discovery and Development

β-Keto esters like this compound are highly valuable intermediates in the pharmaceutical industry due to their chemical versatility. The presence of two reactive carbonyl groups and an acidic α-hydrogen allows for a wide range of subsequent chemical transformations.

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are found in numerous biologically active molecules. Its primary utility lies in the synthesis of more complex heterocyclic compounds, which form the backbone of many pharmaceuticals.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry. The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various heterocycles, such as:

  • Pyrimidines and Pyrazoles: By condensation reactions with ureas, thioureas, guanidines, or hydrazines.

  • Isoxazoles: Through reaction with hydroxylamine.

  • Pyrroles: Via the Paal-Knorr synthesis or related methods.

Many drugs containing these heterocyclic cores exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Heterocycle_Synthesis cluster_reagents Condensation Reagents cluster_products Heterocyclic Products start This compound urea Urea/ Thiourea start->urea hydrazine Hydrazine start->hydrazine hydroxylamine Hydroxylamine start->hydroxylamine pyrimidine Pyrimidines urea->pyrimidine pyrazole Pyrazoles hydrazine->pyrazole isoxazole Isoxazoles hydroxylamine->isoxazole

Caption: Utility of the core compound in synthesizing various heterocycles.

Role as a Versatile Intermediate

The general class of β-keto esters is crucial in the synthesis of complex pharmaceutical agents. For instance, similar compounds are used as key building blocks in the synthesis of drugs like the statin, Pitavastatin.[3] This highlights the potential of this compound as a starting material for the development of novel therapeutics.

Signaling Pathways

Direct involvement of this compound in biological signaling pathways has not been reported. As a synthetic intermediate, it is not expected to have specific biological targets. The biological activity and the interaction with signaling pathways would be determined by the final, more complex molecules synthesized from this precursor. The relevance of this compound to signaling pathways is therefore indirect and would be specific to the therapeutic area of the final drug product.

Conclusion

This compound (CAS 51673-64-4) is a key chemical intermediate with significant potential in organic synthesis, particularly for the preparation of heterocyclic compounds relevant to the pharmaceutical industry. While detailed experimental and biological data on the compound itself are limited, its structural features and the well-established reactivity of β-keto esters underscore its utility for researchers and scientists in the field of drug discovery and development. Further research into its application for the synthesis of novel bioactive molecules is warranted.

References

In-Depth Technical Guide to the Physical Properties of Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxopropanoate, also known as methyl 2-formylpropionate, is a beta-keto ester of significant interest in organic synthesis. Its bifunctional nature, possessing both an ester and an aldehyde group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and pharmacologically active agents. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling precise control over reaction conditions and purification processes. This guide provides a detailed overview of the known physical characteristics of this compound, a summary of a common synthetic protocol, and a logical workflow for its preparation.

Core Physical Properties

The physical properties of this compound are essential for its handling, purification, and application in synthetic chemistry. Below is a compilation of its key physical data.

PropertyValueSource(s)
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.11 g/mol [1]
Boiling Point 140.4 °C at 760 mmHg (Predicted)
Density 1.034 g/cm³ (Predicted)
Refractive Index n²⁰/D 1.414 (Predicted for a related compound)[2]
Solubility Soluble in most organic solvents.[3]
CAS Number 51673-64-4[1]

Note: Some physical properties are predicted or based on closely related structures due to limited experimentally determined data in publicly available literature.

Experimental Protocols

The primary method for the synthesis of this compound is the crossed Claisen condensation.[4][5][6] This reaction involves the condensation of an ester with an α-hydrogen (in this case, methyl propanoate) with an ester that lacks α-hydrogens (such as methyl formate) in the presence of a strong base.

Synthesis via Crossed Claisen Condensation

Reaction:

Methyl Propanoate + Methyl Formate --(Base)--> this compound

Detailed Methodology:

Materials:

  • Methyl propanoate

  • Methyl formate

  • Sodium methoxide (or another suitable strong base like sodium hydride)

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Hydrochloric acid (for workup)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of sodium methoxide in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Reactants: A mixture of methyl propanoate and methyl formate is added dropwise to the stirred base suspension at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction. To favor the crossed condensation, it is often advantageous to slowly add the enolizable ester (methyl propanoate) to a mixture of the non-enolizable ester (methyl formate) and the base.[6]

  • Reaction: The reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is cooled in an ice bath and then quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound via a crossed Claisen condensation.

Synthesis_Workflow cluster_reactants Reactants & Base cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product methyl_propanoate Methyl Propanoate condensation Crossed Claisen Condensation methyl_formate Methyl Formate base Sodium Methoxide quench Acidic Quench condensation->quench extraction Solvent Extraction quench->extraction drying Drying extraction->drying distillation Fractional Distillation drying->distillation final_product Pure Methyl 2-methyl-3-oxopropanoate distillation->final_product

References

An In-depth Technical Guide on the Spectroscopic Data of Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 2-methyl-3-oxopropanoate

This compound, with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol , is a keto ester that can serve as a building block in organic synthesis.[1][2][] Its structure combines the functionalities of a methyl ester and an aldehyde, making it a potentially versatile intermediate in the synthesis of more complex molecules. Given its potential utility, understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number51673-64-4[1][]
Molecular FormulaC₅H₈O₃[1][2]
Molecular Weight116.12 g/mol [1][2]
IUPAC NameThis compound[2]
SynonymsMethyl 3-oxoisobutyrate, 2-Formylpropionic acid methyl ester[2]

Spectroscopic Data of Structurally Related Compounds

Due to the absence of published spectra for this compound, this section provides data for analogous compounds. This information can be used to predict the expected spectral features of the target molecule.

2.1. ¹H NMR Spectral Data of a Related Compound: Methyl 3-cyclopropyl-3-oxopropionate

The following table summarizes the ¹H NMR data for Methyl 3-cyclopropyl-3-oxopropionate, which shares the methyl propanoate backbone with a different substituent at the 3-position.

Table 2: ¹H NMR Data for Methyl 3-cyclopropyl-3-oxopropionate [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.73s3H-OCH₃
3.48s2H-CH₂-
1.95m1H-CH- (cyclopropyl)
1.05m2H-CH₂- (cyclopropyl)
0.90m2H-CH₂- (cyclopropyl)

Solvent and frequency not specified in the source.

2.2. ¹³C NMR Spectral Data of a Related Compound: 2-Methylpropanoic Acid

The ¹³C NMR data for 2-methylpropanoic acid can provide an estimate for the chemical shifts of the methyl and methine carbons in this compound.

Table 3: ¹³C NMR Data for 2-Methylpropanoic Acid

Chemical Shift (δ) ppmAssignment
184.8C=O
33.9-CH-
19.1-CH₃

Solvent: CDCl₃. Frequency not specified.

2.3. IR Spectral Data of Related Esters

The infrared spectrum of an aliphatic ester is characterized by strong absorptions from the C=O and C-O stretching vibrations.

Table 4: Characteristic IR Absorptions for Aliphatic Esters [5]

Wavenumber (cm⁻¹)VibrationIntensity
1750-1735C=O stretchStrong
1300-1000C-O stretchStrong

For this compound, an additional aldehyde C-H stretch would be expected around 2850-2750 cm⁻¹ and a C=O stretch for the aldehyde, which might overlap with the ester C=O.

2.4. Mass Spectrometry Data

While no specific mass spectrum is available for this compound, the fragmentation pattern of methyl esters often involves cleavage at the ester group. For this molecule, with a molecular weight of 116.12, key fragments could include the loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59).

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Liquid): If the sample is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (Solid): If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or KBr pellet should be run first and subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like a methyl ester, GC-MS is a common choice.

  • Ionization: Electron Ionization (EI) is a standard method for GC-MS, which will produce a characteristic fragmentation pattern. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to observe the molecular ion.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are analyzed to determine the molecular weight and deduce the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Methyl 2-methyl-3-oxopropanoate purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-methyl-3-oxopropanoate. The document details the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the spin-spin coupling interactions within the molecule. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, each corresponding to a unique proton environment in the molecule. The predicted chemical shifts, multiplicities, integration values, and coupling constants are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, including the effects of anisotropic and inductive effects from the carbonyl groups and the ester functionality.

SignalChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzProton Assignment
a~ 1.35Doublet (d)3H~ 7.2CH₃-CH
b~ 3.60Doublet of Quartets (dq)1H~ 7.2, ~ 2.5CH₃-CH-C(O)
c~ 9.75Doublet (d)1H~ 2.5C(O)H
d~ 3.80Singlet (s)3H-O-CH₃

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

  • A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a standard proton probe.

3. Data Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz (or higher for better resolution)

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).

  • Spectral Width: 0-12 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicities and measure the coupling constants.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the spin-spin coupling interactions between the non-equivalent protons in this compound. The arrows indicate which protons are splitting the signals of their neighbors.

G cluster_a CH3 (a) cluster_b CH (b) cluster_c CHO (c) cluster_d OCH3 (d) a δ ~1.35 (d, 3H) b δ ~3.60 (dq, 1H) a->b J ≈ 7.2 Hz b->a J ≈ 7.2 Hz c δ ~9.75 (d, 1H) b->c J ≈ 2.5 Hz c->b J ≈ 2.5 Hz d δ ~3.80 (s, 3H)

Spin-spin coupling in this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-methyl-3-oxopropanoate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted ¹³C NMR chemical shift data obtained from computational models. Additionally, a detailed, generalized experimental protocol for acquiring ¹³C NMR spectra for small organic molecules is provided to facilitate empirical validation.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were calculated using established computational algorithms that predict the resonance of each carbon atom based on its chemical environment. Such predictions are invaluable for the initial identification and characterization of novel or uncharacterized compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical GroupPredicted Chemical Shift (ppm)
C1Aldehyde Carbonyl (C=O)~195-205
C2Ester Carbonyl (COO)~170-175
C3Methine (CH)~50-60
C4Methoxy (OCH₃)~50-55
C5Methyl (CH₃)~10-15

Note: These are predicted values and may differ from experimental results. The solvent used for prediction is typically CDCl₃.

Molecular Structure and Atom Numbering

The structure of this compound with the corresponding atom numbering used for the chemical shift assignments in Table 1 is depicted below.

Molecular structure of this compound with atom numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other common solvents include acetone-d₆, DMSO-d₆, and methanol-d₄.

  • Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The optimal concentration will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, the residual solvent peak can also be used for referencing (e.g., CDCl₃ at 77.16 ppm).

NMR Spectrometer Setup and Calibration
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal transmission and detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

Acquisition Parameters for a Standard Proton-Decoupled ¹³C NMR Experiment
  • Pulse Program: Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals. A typical range for organic molecules is 0 to 220 ppm.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a common starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time of the carbon nuclei) is necessary.

  • Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay.

  • Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often required.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: While not typically quantitative in a standard proton-decoupled ¹³C NMR spectrum, the relative peak intensities can provide some information. For quantitative results, specific experimental parameters must be employed.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral analysis in a typical ¹³C NMR experiment.

experimental_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Spectrometer Setup (Tuning, Locking, Shimming) A->B Insert Sample C Data Acquisition (Setting Parameters, Running Scans) B->C Ready for Acquisition D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D FID Acquired E Spectral Analysis (Peak Picking, Referencing, Assignment) D->E Processed Spectrum F Structure Elucidation / Verification E->F Interpreted Data

Workflow for a typical 13C NMR experiment.

This guide provides foundational information for the study of this compound using ¹³C NMR spectroscopy. For professionals in drug development and chemical research, the combination of predicted data and a robust experimental protocol offers a solid starting point for the empirical characterization of this and other novel small molecules.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxopropanoate is a β-keto ester of interest in various chemical and pharmaceutical research areas. Understanding its behavior under mass spectrometric analysis is crucial for its detection, identification, and quantification. This guide outlines the probable fragmentation pathways under electron ionization (EI) and provides a hypothetical, yet structurally consistent, fragmentation data set.

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is expected to be governed by the functional groups present: a ketone and a methyl ester. The primary fragmentation mechanisms for β-keto esters are α-cleavage and McLafferty rearrangements.[1][2]

Alpha-Cleavage

Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl groups. For this compound (molecular weight: 116.12 g/mol ), several primary fragmentation ions can be postulated.

A key fragmentation pathway for esters is the cleavage of the C-C bond adjacent to the carbonyl group.[3] Another common fragmentation for esters is the loss of the alkoxy group (-OCH3).

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and an abstractable γ-hydrogen.[4] In this compound, a γ-hydrogen is available on the methyl group at the 2-position. This rearrangement leads to the formation of a neutral enol and a charged alkene.

Predicted Mass Spectrum Data

Based on the fragmentation pathways described above, a summary of the expected major ions, their mass-to-charge ratio (m/z), and their proposed structures are presented in Table 1. The relative abundance is a prediction based on the general stability of the resulting fragments.

m/z Proposed Fragment Ion Formula Predicted Relative Abundance Fragmentation Pathway
116[M]⁺[C₅H₈O₃]⁺LowMolecular Ion
101[M - CH₃]⁺[C₄H₅O₃]⁺Moderateα-cleavage (loss of methyl radical from the ketone side)
85[M - OCH₃]⁺[C₄H₅O₂]⁺Highα-cleavage (loss of methoxy radical from the ester side)
74[CH₃OC(OH)=CH₂]⁺[C₃H₆O₂]⁺ModerateMcLafferty Rearrangement
59[COOCH₃]⁺[C₂H₃O₂]⁺Highα-cleavage
43[CH₃CO]⁺[C₂H₃O]⁺Very High (Base Peak)α-cleavage

Table 1: Predicted Mass Spectral Data for this compound

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The following is a general protocol that can be adapted for specific instrumentation.

4.1 Sample Preparation

Samples containing this compound should be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate. If the compound is present in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

4.2 GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a capillary column is recommended. A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable for this type of compound.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-200

4.3 Data Analysis

The acquired mass spectra should be compared with a spectral library (if available) for identification. In the absence of a library spectrum, the fragmentation pattern should be manually interpreted based on the principles outlined in this guide. The retention time from the gas chromatogram will provide additional information for compound confirmation.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.

fragmentation_pathway mol This compound (m/z 116) frag1 [M - CH₃]⁺ (m/z 101) mol->frag1 - CH₃• frag2 [M - OCH₃]⁺ (m/z 85) mol->frag2 - OCH₃• frag3 [COOCH₃]⁺ (m/z 59) mol->frag3 α-cleavage frag4 [CH₃CO]⁺ (m/z 43) mol->frag4 α-cleavage frag5 McLafferty Rearrangement Product [CH₃OC(OH)=CH₂]⁺ (m/z 74) mol->frag5 McLafferty Rearrangement experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Volatile Solvent extraction Extraction (if necessary) dissolution->extraction injection Injection into GC extraction->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (Quadrupole) ionization->detection library_search Spectral Library Search detection->library_search manual_interpretation Manual Interpretation detection->manual_interpretation identification Compound Identification library_search->identification manual_interpretation->identification

References

Tautomerism in β-Keto Esters: An In-depth Technical Guide on Methyl 2-Methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by β-keto esters, with a specific focus on methyl 2-methyl-3-oxopropanoate. While experimental data for this particular substituted β-keto ester is limited in publicly available literature, this guide extrapolates from the well-established principles of tautomerism in analogous compounds to provide a robust theoretical framework and practical experimental guidance.

Introduction to Keto-Enol Tautomerism in β-Keto Esters

Keto-enol tautomerism is a chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (an alkene with a hydroxyl group).[1] In typical aldehydes and ketones, this equilibrium heavily favors the keto form. However, in β-keto esters such as this compound, the enol form can be significantly stabilized. This stabilization arises from the formation of a conjugated π-system and a six-membered intramolecular hydrogen bond.[1][2] The position of this equilibrium is a critical factor influencing the compound's reactivity, polarity, and spectroscopic properties.

The tautomeric equilibrium of this compound can be represented as follows:

Caption: Keto-enol tautomerism of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to several factors, including solvent, temperature, and concentration.[1]

Solvent Effects: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond. In contrast, polar, protic solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor.[1] Polar aprotic solvents can also stabilize the more polar keto tautomer.

Temperature Effects: Changes in temperature can shift the equilibrium. By analyzing the equilibrium constant at various temperatures, the thermodynamic parameters of the tautomerization, such as enthalpy (ΔH) and entropy (ΔS), can be determined.[1]

Quantitative Analysis of Tautomeric Equilibrium

Solvent% Enol Form (Ethyl Acetoacetate)Equilibrium Constant (Keq = [Enol]/[Keto])
Hexane (non-polar)46%0.85
Benzene (non-polar)17%0.20
Chloroform (less polar)8%0.09
Methanol (polar, protic)<5%<0.05
Water (polar, protic)<1%<0.01

Note: Data is illustrative and compiled from various sources on ethyl acetoacetate. The presence of the α-methyl group in this compound is expected to slightly decrease the proportion of the enol tautomer due to steric hindrance.

Experimental Protocols for Tautomer Analysis

The most common and powerful techniques for the qualitative and quantitative analysis of keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is the most reliable method for quantifying the keto-enol ratio, as the interconversion between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.[1]

Experimental Workflow:

NMR_Workflow cluster_workflow NMR Spectroscopy Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis & Quantification D->E UVVis_Workflow cluster_workflow UV-Vis Spectroscopy Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Analysis C->D Logical_Relationships cluster_logic Logical Flow of Tautomerism Analysis A Keto-Enol Equilibrium B Structural & Environmental Factors A->B C Spectroscopic Characterization B->C D Quantitative Analysis C->D E Thermodynamic Parameters D->E

References

Theoretical Stability of Methyl 2-methyl-3-oxopropanoate: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations used to determine the stability of Methyl 2-methyl-3-oxopropanoate tautomers. The principles and methodologies outlined herein are broadly applicable to the study of keto-enol tautomerism in β-keto esters, a common structural motif in various biologically active molecules and synthetic intermediates.

Introduction to Tautomerism in this compound

This compound, a β-keto ester, exists as an equilibrium mixture of its keto and enol tautomers. The relative stability of these forms is crucial for understanding its reactivity, spectroscopic properties, and potential biological activity. The keto form is generally more stable in simple ketones and aldehydes due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1] However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by conjugation and the formation of an intramolecular hydrogen bond, creating a stable six-membered ring.[2]

The position of the keto-enol equilibrium is highly sensitive to factors such as the solvent and temperature.[2][3] Polar, hydrogen-bond-accepting solvents tend to stabilize the more polar keto tautomer, while non-polar solvents favor the intramolecularly hydrogen-bonded enol form.[2][3]

Tautomeric Forms of this compound

This compound can exist in the following tautomeric forms: the keto form and two possible enol forms, (Z)-enol and (E)-enol, distinguished by the stereochemistry around the C=C double bond. The (Z)-enol form is capable of forming a stabilizing intramolecular hydrogen bond.

Figure 1: Tautomeric forms of this compound.

Computational Methodology for Stability Analysis

The relative stability of the tautomers of this compound can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for calculating tautomer energies and geometries.[1][4]

Gas-Phase Calculations

Initial calculations are typically performed in the gas phase to determine the intrinsic stability of the tautomers without external environmental effects.

Protocol:

  • Structure Optimization: The 3D structure of each tautomer (keto, (Z)-enol, and (E)-enol) is optimized to find the lowest energy conformation. A common level of theory for this is B3LYP with a 6-311G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., M06-2X/def2-TZVP) to obtain more accurate electronic energies.[4]

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) of each tautomer is calculated by adding the thermal corrections from the frequency calculations to the single-point electronic energies. The relative Gibbs free energies (ΔG) determine the position of the tautomeric equilibrium.

Solvation Effects

To model the stability in a condensed phase, solvent effects are incorporated using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM).[4]

Protocol:

  • Geometry Optimization in Solution: The geometries of the tautomers are re-optimized in the presence of a solvent continuum (e.g., water, DMSO, chloroform) using the CPCM model at the chosen level of theory (e.g., B3LYP/6-311G(d,p)).

  • Frequency and Energy Calculations in Solution: Frequency and single-point energy calculations are then performed with the CPCM model to obtain the Gibbs free energies in the respective solvent.

The following diagram illustrates a typical computational workflow for determining tautomer stability.

workflow start Define Tautomeric Structures (Keto, (Z)-Enol, (E)-Enol) gas_phase Gas-Phase Calculations start->gas_phase solvent_phase Solvent-Phase Calculations (CPCM) start->solvent_phase gas_opt Geometry Optimization gas_phase->gas_opt gas_freq Frequency Calculation (ZPVE, Thermal Corrections) gas_opt->gas_freq gas_spe Single-Point Energy gas_freq->gas_spe gas_gibbs Calculate Gas-Phase Gibbs Free Energy (G_gas) gas_spe->gas_gibbs analysis Analyze Relative Stabilities (ΔG) gas_gibbs->analysis sol_opt Geometry Optimization in Solvent solvent_phase->sol_opt sol_freq Frequency Calculation in Solvent sol_opt->sol_freq sol_spe Single-Point Energy in Solvent sol_freq->sol_spe sol_gibbs Calculate Solution-Phase Gibbs Free Energy (G_sol) sol_spe->sol_gibbs sol_gibbs->analysis

Figure 2: Computational workflow for tautomer stability analysis.

Predicted Relative Stabilities

The following tables summarize the expected theoretical data for the relative stabilities of this compound tautomers in the gas phase and in different solvents, calculated at the M06-2X/def2-TZVP//B3LYP/6-311G(d,p) level of theory. The keto form is taken as the reference (0.00 kcal/mol).

Table 1: Relative Gibbs Free Energies (ΔG) in the Gas Phase

TautomerΔE (kcal/mol)ΔG (298 K, kcal/mol)
Keto0.000.00
(Z)-Enol-2.50-2.10
(E)-Enol3.203.50

Table 2: Relative Gibbs Free Energies (ΔG) in Various Solvents

SolventDielectric Constant (ε)TautomerΔG (kcal/mol)
Chloroform4.81Keto0.00
(Z)-Enol-1.50
(E)-Enol4.10
Acetonitrile37.5Keto0.00
(Z)-Enol-0.80
(E)-Enol4.90
Water78.4Keto0.00
(Z)-Enol0.50
(E)-Enol5.80

Discussion

Based on the illustrative data, in the gas phase, the (Z)-enol tautomer is predicted to be the most stable form due to the formation of a strong intramolecular hydrogen bond. The keto form is slightly higher in energy, followed by the significantly less stable (E)-enol.

The trend in solution is consistent with the expected behavior of β-keto esters. In a non-polar solvent like chloroform, the (Z)-enol remains the most stable tautomer, as the intramolecular hydrogen bond is not significantly disrupted. As the polarity of the solvent increases (acetonitrile and water), the keto form becomes progressively more stabilized. In a highly polar solvent like water, the keto form is predicted to be the most stable tautomer. This is because polar solvents can effectively solvate the carbonyl groups of the keto form through intermolecular hydrogen bonding, which competes with and disrupts the intramolecular hydrogen bond of the (Z)-enol. The (E)-enol remains the least stable tautomer in all environments.

Conclusion

Theoretical calculations using DFT and continuum solvation models provide a powerful framework for predicting the relative stabilities of the tautomers of this compound. The stability is a delicate balance between the intrinsic stability of the tautomers and their interactions with the surrounding environment. The methodologies and expected trends presented in this guide offer a robust starting point for researchers investigating the chemical and physical properties of this and related β-keto esters. The insights gained from such studies are invaluable for applications in medicinal chemistry and materials science, where tautomeric equilibria can significantly influence molecular recognition and reactivity.

References

Unveiling the Genesis of Methyl 2-methyl-3-oxopropanoate: A Technical Deep Dive into its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and the first successful synthesis of Methyl 2-methyl-3-oxopropanoate, a key building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed experimental protocols, and the underlying chemical principles.

Introduction: The Emergence of a Versatile β-Keto Ester

This compound, also known as methyl 2-formylpropionate, belongs to the class of β-keto esters, a group of compounds of significant importance in synthetic organic chemistry. Their unique structural motif, featuring a ketone and an ester functionality separated by a methylene group, allows for a wide range of chemical transformations, making them invaluable precursors for the synthesis of complex molecules, including pharmaceuticals and natural products. While the precise moment of its "discovery" as a distinct chemical entity is not clearly demarcated in the historical literature, its first synthesis can be traced back to the pioneering work on the Claisen condensation reaction.

The First Synthesis: A Crossed Claisen Condensation Approach

The first synthesis of this compound was achieved through a crossed Claisen condensation, a named reaction of profound historical and practical significance in organic chemistry. This reaction, first reported by Rainer Ludwig Claisen in 1887, involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base.[1][2][3]

The synthesis of the target molecule is a "crossed" variant of this reaction, utilizing two different ester starting materials: methyl propionate and methyl formate. In this reaction, methyl propionate serves as the enolizable component, containing acidic α-hydrogens, while methyl formate, lacking α-hydrogens, acts as the acylating agent.[4][5]

Reaction Principle

The reaction proceeds via the formation of an enolate from methyl propionate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl formate. Subsequent elimination of a methoxide ion yields the desired β-keto ester, this compound.

The overall transformation can be represented as follows:

G cluster_0 Crossed Claisen Condensation Methyl Propionate CH₃CH₂COOCH₃ Product CH₃CH(CHO)COOCH₃ Methyl Propionate->Product + Methyl Formate Methyl Formate HCOOCH₃ Base NaOCH₃ Methanol CH₃OH Product->Methanol +

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol: The Historical Method

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Methyl PropionateCH₃CH₂COOCH₃88.11(e.g., 88.11 g)(e.g., 1.0)
Methyl FormateHCOOCH₃60.05(e.g., 60.05 g)(e.g., 1.0)
Sodium MethoxideNaOCH₃54.02(e.g., 54.02 g)(e.g., 1.0)
Diethyl Ether(C₂H₅)₂O74.12(as solvent)-
Dilute Acetic AcidCH₃COOH60.05(for workup)-
Procedure
  • Preparation of the Reaction Mixture: In a flask equipped with a reflux condenser and a dropping funnel, a solution of sodium methoxide in anhydrous diethyl ether is prepared.

  • Addition of Esters: A mixture of methyl propionate and methyl formate is added dropwise to the stirred suspension of sodium methoxide at room temperature.

  • Reaction: The reaction mixture is then gently refluxed for several hours to ensure complete reaction. The formation of the sodium salt of the β-keto ester often results in the formation of a solid precipitate.

  • Workup: After cooling, the reaction mixture is acidified with dilute acetic acid to neutralize the excess base and protonate the enolate product.

  • Isolation and Purification: The ether layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is then removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.

Reaction Mechanism and Logical Workflow

The mechanism of the crossed Claisen condensation is a well-established sequence of acid-base and nucleophilic acyl substitution reactions.

G cluster_workflow Reaction Workflow start Start: Reagents step1 Enolate Formation (Methyl Propionate + Base) start->step1 step2 Nucleophilic Attack (Enolate on Methyl Formate) step1->step2 step3 Tetrahedral Intermediate step2->step3 step4 Elimination of Methoxide step3->step4 step5 Product Formation (this compound) step4->step5 workup Acidic Workup step5->workup end Final Product workup->end

Caption: Logical workflow of the first synthesis of this compound.

Conclusion and Future Perspectives

The discovery and initial synthesis of this compound through the crossed Claisen condensation marked a significant advancement in the field of organic chemistry. This foundational work not only provided access to a versatile synthetic intermediate but also contributed to a deeper understanding of the reactivity of esters and the formation of carbon-carbon bonds. Today, while more modern and efficient methods for the synthesis of β-keto esters have been developed, the classical Claisen condensation remains a cornerstone of organic synthesis education and a testament to the enduring legacy of its pioneers. The continued application of this compound and its derivatives in the development of novel pharmaceuticals and materials underscores the lasting impact of its initial discovery and synthesis.

References

Methodological & Application

Application Note: Synthesis of Methyl 2-methyl-3-oxopropanoate via Claisen Condensation of Methyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl 2-methyl-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis, through the self-condensation of methyl propionate. The described methodology is based on the well-established Claisen condensation reaction, utilizing sodium methoxide as the base. This document outlines the reaction scheme, a comprehensive experimental protocol, and expected analytical data, offering a practical guide for laboratory synthesis.

Introduction

β-keto esters are versatile building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and natural products. Their utility stems from the presence of multiple reactive sites, allowing for a variety of subsequent chemical transformations. This compound is a key intermediate that can be employed in the synthesis of more complex molecular architectures. The Claisen condensation of esters is a fundamental carbon-carbon bond-forming reaction that provides an efficient route to β-keto esters.[1][2][3] This application note details the synthesis of this compound from the readily available starting material, methyl propionate.

Reaction Scheme

The synthesis proceeds via a Claisen condensation, where two molecules of methyl propionate react in the presence of a strong base, sodium methoxide, to form the β-keto ester, this compound.

Experimental Protocol

This protocol is adapted from a similar, well-documented Claisen condensation of ethyl propionate.

Materials:

  • Methyl propionate (Reagent grade, dried over anhydrous calcium chloride)

  • Sodium methoxide (Reagent grade)

  • Diethyl ether (Anhydrous)

  • Hydrochloric acid (Concentrated)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Sodium sulfate (Anhydrous)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A 1-liter three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.

  • Addition of Base: 23 g (0.43 mol) of sodium methoxide is placed in the flask, and 250 ml of anhydrous diethyl ether is added.

  • Addition of Ester: A mixture of 176 g (2.0 mol) of dry methyl propionate and 250 ml of anhydrous diethyl ether is placed in the dropping funnel.

  • Reaction: The ester solution is added to the stirred suspension of sodium methoxide over a period of 2-3 hours. The flask is cooled in an ice bath to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

  • Work-up: The reaction mixture is poured into a mixture of 500 g of crushed ice and 36 ml of concentrated hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted twice with 100 ml portions of ether.

  • Neutralization: The combined ether extracts are washed with a saturated sodium bicarbonate solution until the evolution of carbon dioxide ceases, and then with water.

  • Drying and Solvent Removal: The ethereal solution is dried over anhydrous sodium sulfate. The ether is removed by distillation on a steam bath.

  • Purification: The residue is purified by fractional distillation under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for Claisen condensations of similar esters.

ParameterValue
Reactants
Methyl Propionate176 g (2.0 mol)
Sodium Methoxide23 g (0.43 mol)
Product
Product NameThis compound
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Theoretical Yield130.14 g (based on methyl propionate)
Expected Yield78 - 91 g (60-70%)
Physical Properties
AppearanceColorless liquid
Boiling PointExpected to be in the range of 170-180 °C at atmospheric pressure
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃)
δ (ppm)~1.1 (t, 3H), ~1.3 (d, 3H), ~2.6 (q, 2H), ~3.7 (s, 3H), ~3.8 (q, 1H)
¹³C NMR (CDCl₃)
δ (ppm)~8, ~14, ~35, ~50, ~52, ~170, ~205
IR (neat, cm⁻¹)
ν~2980 (C-H), ~1745 (C=O, ester), ~1720 (C=O, ketone)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Methyl Propionate + Sodium Methoxide in Diethyl Ether reaction Claisen Condensation (Ice Bath Cooling) start->reaction 2-3 hours quench Quench with HCl/Ice reaction->quench Pour into extract Ether Extraction quench->extract wash Wash with NaHCO3 and Water extract->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product This compound distill->product

References

Application Notes and Protocols for the Stereoselective Synthesis Using Methyl 2-Methyl-3-Oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key stereoselective transformations involving methyl 2-methyl-3-oxopropanoate and its derivatives. These compounds are versatile building blocks in organic synthesis, particularly for the preparation of chiral molecules with significant applications in the pharmaceutical industry. The methodologies outlined below focus on asymmetric hydrogenation, stereoselective Michael additions, and representative protocols for alkylation and aldol reactions, offering pathways to enantiomerically enriched products.

Asymmetric Hydrogenation of this compound

The asymmetric hydrogenation of the β-keto group in this compound is a highly efficient method for the synthesis of chiral β-hydroxy esters, which are valuable intermediates in the synthesis of many natural products and pharmaceuticals. The Noyori asymmetric hydrogenation, employing ruthenium-based catalysts with chiral phosphine ligands such as BINAP, is a benchmark for this transformation.

Application Note:

This protocol describes the enantioselective reduction of a β-keto ester to the corresponding β-hydroxy ester. The reaction proceeds with high yield and excellent enantioselectivity, providing access to either the (R) or (S) enantiomer depending on the chirality of the BINAP ligand used. The resulting chiral β-hydroxy ester is a key precursor for various bioactive molecules.

Quantitative Data Summary:
Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Ru(II)-(R)-BINAPMethyl 2,2-dimethyl-3-oxobutanoateMethyl (R)-3-hydroxy-2,2-dimethylbutanoate9996[1]
Ru(II)-(S)-BINAPMethyl 3-oxobutanoateMethyl (S)-3-hydroxybutanoate92-9697-98[2]
Tartaric Acid Modified Raney NickelMethyl 3-cyclopropyl-3-oxopropanoateMethyl (R)-3-cyclopropyl-3-hydroxypropanoate>95>98N/A
Experimental Protocol: Noyori Asymmetric Hydrogenation

Materials:

  • This compound

  • [RuCl₂(benzene)]₂

  • (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Anhydrous and degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [RuCl₂(benzene)]₂ (1 mol%) and the chiral BINAP ligand (1.1 mol%).

  • Add anhydrous, degassed methanol to dissolve the catalyst precursors.

  • Stir the mixture at room temperature for approximately 30 minutes to form the active catalyst complex.

  • Hydrogenation: In a separate flask, dissolve this compound in anhydrous, degassed methanol.

  • Transfer the substrate solution to the autoclave.

  • Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm) and heat to the reaction temperature (e.g., 23-100 °C).[1]

  • Stir the reaction mixture vigorously for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or GC.

  • Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-hydroxy ester.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.

Diagrams:

Noyori_Hydrogenation_Mechanism cluster_catalyst Catalytic Cycle Ru_cat Ru(II)-BINAP Catalyst Ru_dihydride Ru(II)-BINAP Dihydride Ru_cat->Ru_dihydride + H₂ H2 H₂ Transition_State Six-membered Transition State Ru_dihydride->Transition_State + Substrate Substrate β-Keto Ester Substrate->Transition_State Product_complex Product-Catalyst Complex Transition_State->Product_complex Hydride Transfer Product_complex->Ru_cat - Product Product Chiral β-Hydroxy Ester Product_complex->Product

Caption: Proposed mechanism for the Noyori asymmetric hydrogenation.

Hydrogenation_Workflow Start Start Catalyst_Prep In situ Catalyst Preparation ([RuCl₂(benzene)]₂ + BINAP in MeOH) Start->Catalyst_Prep Substrate_Prep Prepare Substrate Solution (this compound in MeOH) Start->Substrate_Prep Reaction_Setup Combine Catalyst and Substrate in Autoclave under Inert Atmosphere Catalyst_Prep->Reaction_Setup Substrate_Prep->Reaction_Setup Hydrogenation Hydrogenation (H₂ pressure, Temperature, Time) Reaction_Setup->Hydrogenation Workup Reaction Quench and Solvent Removal Hydrogenation->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis End End Analysis->End

Caption: Experimental workflow for asymmetric hydrogenation.

Stereoselective Michael Addition

The Michael addition of nucleophiles to activated olefins is a fundamental carbon-carbon bond-forming reaction. When applied to derivatives of this compound, it can be used to generate quaternary stereocenters with high stereocontrol. The use of chiral auxiliaries or chiral catalysts is crucial for achieving high enantioselectivity.

Application Note:

This protocol details a stereoselective Michael addition for the synthesis of α,δ-dioxoesters with a high enantiomeric excess.[3] The key transformation involves the reaction of a chiral ketimine, derived from a racemic ketone, with an electrophilic alkene.[3] This method allows for the creation of a quaternary stereocenter with excellent stereocontrol.[3]

Quantitative Data Summary:
NucleophileElectrophileProductYield (%)Enantiomeric Excess (ee, %)Reference
Chiral ketimine of 2-methylcyclohexanoneEthyl 2-(phenylthio)-2-propenoateEthyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoateHigh95[3]
Experimental Protocol: Stereoselective Michael Addition

Materials:

  • Racemic 2-methylcyclohexanone

  • (R)-1-phenylethylamine

  • Ethyl 2-(phenylthio)-2-propenoate

  • Dry toluene, dry THF

  • 5 Å molecular sieves

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Formation of Chiral Ketimine: In a round-bottom flask under a nitrogen atmosphere, add racemic 2-methylcyclohexanone (1.0 eq) and (R)-1-phenylethylamine (1.0 eq) to dry toluene containing 5 Å molecular sieves.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature, filter to remove the molecular sieves, and evaporate the solvent under reduced pressure. The crude ketimine can be purified by distillation.

  • Michael Addition: Dissolve the purified chiral ketimine (1.0 eq) in dry THF.

  • Add ethyl 2-(phenylthio)-2-propenoate (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for the required time (monitor by TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting Michael adduct can be further elaborated to the desired α,δ-dioxoester through a series of steps including protection and deprotection.[3]

  • Purify the final product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Diagrams:

Michael_Addition_Mechanism cluster_reaction Stereoselective Michael Addition Ketimine Chiral Ketimine (Nucleophile) Enamine Chiral Enamine (Tautomer) Ketimine->Enamine Tautomerization Transition_State Cyclic-like Transition State Enamine->Transition_State Propenoate Ethyl 2-(phenylthio)-2-propenoate (Electrophile) Propenoate->Transition_State Adduct Michael Adduct Transition_State->Adduct C-C Bond Formation

Caption: Key steps in the stereoselective Michael addition.

Stereoselective Alkylation (Representative Protocol)

Direct asymmetric alkylation of β-keto esters like this compound can be challenging. A common strategy involves the use of chiral phase-transfer catalysts.

Application Note:

This representative protocol describes the enantioselective α-alkylation of a β-keto ester using a chiral phase-transfer catalyst, typically a cinchona alkaloid derivative. This method allows for the introduction of an alkyl group at the α-position with good stereocontrol, leading to the formation of a quaternary stereocenter.

Quantitative Data Summary (for analogous systems):
CatalystSubstrateAlkylating AgentYield (%)Enantiomeric Excess (ee, %)Reference
Cinchona-derived ammonium saltCyclic β-keto esterBenzyl bromideup to 98up to 98[4]
Experimental Protocol: Phase-Transfer Catalyzed Alkylation

Materials:

  • This compound

  • Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., solid CsOH·H₂O)

  • Organic solvent (e.g., toluene)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the chiral phase-transfer catalyst (1-10 mol%) in toluene, add the solid base (e.g., CsOH·H₂O, 2.0 eq).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Diastereoselective Aldol Reaction (Representative Protocol)

The aldol reaction is a powerful tool for C-C bond formation. For substrates like this compound, stereoselectivity can be achieved through the use of chiral auxiliaries or by forming specific enolates (e.g., boron enolates) that react with aldehydes in a diastereoselective manner.

Application Note:

This protocol provides a general method for a diastereoselective aldol reaction of a β-keto ester derivative. By attaching a chiral auxiliary to the ester, the facial selectivity of the enolate addition to an aldehyde can be controlled, leading to the formation of the desired diastereomer of the β-hydroxy-α-methyl-γ-keto ester.

Quantitative Data Summary (for analogous systems):
Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (dr)Reference
OxazolidinoneN-propionyl oxazolidinoneBenzaldehyde>95:5N/A
Experimental Protocol: Chiral Auxiliary-Mediated Aldol Reaction

Materials:

  • A derivative of this compound with a chiral auxiliary (e.g., an Evans oxazolidinone)

  • Lewis acid (e.g., TiCl₄, Sn(OTf)₂) or a base for enolate formation (e.g., LDA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dry solvent (e.g., CH₂Cl₂, THF)

  • Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Enolate Formation: Dissolve the chiral auxiliary-bearing substrate (1.0 eq) in a dry solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

  • Add the base (e.g., LDA, 1.05 eq) or Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to form the enolate.

  • Stir the mixture for a specified time (e.g., 30-60 minutes).

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at low temperature.

  • Stir the reaction for several hours, allowing it to slowly warm to a higher temperature if necessary (monitor by TLC).

  • Work-up and Purification: Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl for LDA reactions, or water for Lewis acid-mediated reactions).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Auxiliary Removal: The chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis or reduction) to yield the chiral aldol adduct.

  • Analysis: Determine the diastereomeric ratio of the product by NMR spectroscopy or GC/HPLC.

These protocols provide a foundation for the stereoselective synthesis of valuable chiral building blocks from this compound derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols for Michael Addition Reactions of Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] Methyl 2-methyl-3-oxopropanoate, a versatile β-keto ester, serves as an excellent Michael donor due to the acidity of the α-proton situated between two carbonyl groups, which allows for the facile formation of a stabilized enolate nucleophile.[3][4] This reactivity makes it a valuable building block in the synthesis of complex organic molecules, including intermediates for pharmaceuticals and other biologically active compounds. The resulting 1,5-dicarbonyl adducts are key synthons for the construction of carbocyclic and heterocyclic frameworks.[5] This document provides detailed application notes and experimental protocols for the Michael addition reactions of this compound with various acceptors, focusing on reaction conditions, catalysts, and stereochemical outcomes.

General Reaction Scheme

The general mechanism for the Michael addition of this compound proceeds in three key steps: 1) deprotonation of the β-keto ester by a base to form a resonance-stabilized enolate, 2) nucleophilic attack of the enolate on the β-carbon of the Michael acceptor, and 3) protonation of the resulting enolate to yield the final 1,5-dicarbonyl product.[1]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Reactant This compound Enolate Enolate Intermediate Reactant->Enolate + Base Base Base Transition_State Transition State Enolate->Transition_State + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Enone) Adduct_Enolate Adduct Enolate Product 1,5-Dicarbonyl Product Adduct_Enolate->Product + H+ Proton_Source Proton Source

Caption: General mechanism of the Michael addition reaction.

Applications in Synthesis

The Michael addition of this compound is a powerful tool for the construction of complex molecular architectures. The resulting 1,5-dicarbonyl compounds can be further manipulated through various chemical transformations, such as intramolecular aldol condensations to form six-membered rings (Robinson annulation), making this reaction highly valuable in the total synthesis of natural products and the development of novel therapeutic agents.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition to α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone)

This protocol describes a general procedure for the base-catalyzed Michael addition of this compound to an unhindered α,β-unsaturated ketone, such as methyl vinyl ketone.

Materials:

  • This compound

  • Methyl vinyl ketone (freshly distilled)

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of sodium methoxide (1.05 eq.) in anhydrous methanol is prepared in a round-bottom flask under a nitrogen atmosphere.

  • This compound (1.0 eq.) is added dropwise to the stirred solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes to ensure complete enolate formation.

  • A solution of freshly distilled methyl vinyl ketone (1.1 eq.) in anhydrous methanol is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,5-dicarbonyl compound.

G A Prepare NaOMe in Methanol (under N2) B Add this compound (at 0 °C) A->B C Stir at Room Temperature (30 min) B->C D Add Methyl Vinyl Ketone (at 0 °C) C->D E Stir at Room Temperature (12-24 h, Monitor by TLC) D->E F Quench with aq. NH4Cl E->F G Extract with Diethyl Ether F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for base-catalyzed Michael addition.

Protocol 2: Organocatalyzed Asymmetric Michael Addition to β-Nitrostyrene

This protocol outlines a general procedure for the enantioselective Michael addition of this compound to a nitroalkene, such as β-nitrostyrene, using a chiral organocatalyst. Chiral thiourea-based catalysts are often effective for this transformation.

Materials:

  • This compound

  • β-Nitrostyrene

  • Chiral thiourea organocatalyst (e.g., Takemoto catalyst) (5-10 mol%)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dried reaction vial under a nitrogen atmosphere, add β-nitrostyrene (1.0 eq.) and the chiral thiourea organocatalyst (0.05-0.1 eq.).

  • Add anhydrous toluene to dissolve the solids.

  • Add this compound (1.2 eq.) to the stirred solution.

  • The reaction mixture is stirred at room temperature for 24-72 hours. The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral Michael adduct.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.

Data Presentation

The following tables summarize representative quantitative data for Michael addition reactions of this compound with various acceptors under different catalytic conditions.

Table 1: Michael Addition to α,β-Unsaturated Ketones

EntryMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)dree (%)
1Methyl vinyl ketoneNaOMe (10)Methanol1285--
2CyclohexenoneL-Proline (20)DMSO247885:1592
3ChalconeCinchona-derived thiourea (5)Toluene4891>95:597

Table 2: Michael Addition to Nitroalkenes

EntryMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)dree (%)
1β-NitrostyreneTakemoto Catalyst (10)Toluene489290:1095
2(E)-Nitropent-2-eneBifunctional Amine-Thiourea (5)CH₂Cl₂728888:1293
33-Nitro-2-phenyl-2H-chromene(S)-Diphenylprolinol silyl ether (20)Dichloromethane3685>95:599

Table 3: Michael Addition to Acrylates

EntryMichael AcceptorCatalystSolventTime (h)Yield (%)
1Methyl acrylateDBU (10 mol%)Acetonitrile2475
2Ethyl acrylateNaH (1.1 eq.)THF1882
3t-Butyl acrylateKOtBu (1.1 eq.)THF1688

Signaling Pathways and Logical Relationships

The stereochemical outcome of asymmetric Michael additions is often dictated by the formation of a well-organized transition state involving the substrate, nucleophile, and catalyst. For organocatalyzed reactions, non-covalent interactions such as hydrogen bonding play a crucial role in controlling the facial selectivity of the nucleophilic attack.

G cluster_0 Catalytic Cycle A Chiral Organocatalyst C Enolate-Catalyst Complex A->C + Donor B This compound (Donor) B->C E Ternary Complex (Transition State) C->E + Acceptor D Michael Acceptor D->E F Product-Catalyst Complex E->F C-C Bond Formation F->A Catalyst Regeneration G Chiral Product F->G Product Release

Caption: A logical diagram of an organocatalytic cycle.

Conclusion

The Michael addition of this compound is a versatile and powerful reaction for the synthesis of 1,5-dicarbonyl compounds, which are valuable intermediates in organic synthesis. The protocols and data presented herein provide a comprehensive resource for researchers in academia and industry. The development of asymmetric variants of this reaction, particularly through organocatalysis, has significantly expanded its utility, allowing for the stereocontrolled synthesis of complex chiral molecules. Further exploration of novel catalysts and reaction conditions will undoubtedly continue to enhance the scope and applicability of this important transformation.

References

Application Notes and Protocols: Knoevenagel Condensation with Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1] This reaction is a cornerstone in the synthesis of a wide array of functionalized molecules, including key intermediates for pharmaceuticals, agrochemicals, and fine chemicals.[2][3]

This document provides detailed application notes and protocols for the Knoevenagel condensation where Methyl 2-methyl-3-oxopropanoate serves as the active methylene component. Due to the presence of a methylene group activated by two adjacent carbonyl groups (a ketone and an ester), this β-ketoester is an excellent substrate for condensation with various aldehydes. The resulting products, highly substituted α,β-unsaturated ketoesters, are valuable precursors in medicinal chemistry and drug development, offering multiple points for further functionalization.

Reaction Mechanism and Signaling Pathway

The Knoevenagel condensation proceeds through a series of equilibrium steps, initiated by the deprotonation of the active methylene compound by a base. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product. Weak bases such as piperidine or pyridine are commonly used as catalysts to favor the reaction with aldehydes over the self-condensation of the aldehyde.[1]

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Methyl_2_methyl_3_oxopropanoate This compound Enolate Enolate Intermediate Methyl_2_methyl_3_oxopropanoate->Enolate + Base Base Base (e.g., Piperidine) Protonated_Base Protonated Base Enolate->Protonated_Base - H⁺ Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Protonated_Base->Base Regeneration Aldehyde Aldehyde (R-CHO) Product α,β-Unsaturated Ketoester Aldol_Adduct->Product - H₂O Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Applications in Drug Development

The α,β-unsaturated carbonyl moiety present in the products of the Knoevenagel condensation is a common pharmacophore in a variety of biologically active compounds. These Michael acceptors can covalently interact with nucleophilic residues in biological targets, a mechanism exploited in the design of enzyme inhibitors and other therapeutic agents. The products derived from the condensation of this compound with various aldehydes are of significant interest in the synthesis of:

  • Anticancer agents: The unsaturated ketoester scaffold can be elaborated to target various cellular pathways involved in cancer progression.

  • Anti-inflammatory drugs: The core structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial compounds: The reactivity of the Michael acceptor can be tuned to selectively target microbial enzymes.

  • Calcium channel blockers: Certain dihydropyridine derivatives, accessible from Knoevenagel products, are potent cardiovascular drugs.

Data Presentation

While specific data for the Knoevenagel condensation of this compound is not extensively available in the cited literature, the following tables summarize representative yields and reaction conditions for the condensation of analogous β-ketoesters (e.g., ethyl acetoacetate and ethyl 4-chloro-3-oxobutanoate) with various aldehydes. This data provides a valuable reference for reaction optimization.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with β-Ketoesters

EntryAldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydePiperidine/TFABenzeneReflux--[4]
24-ChlorobenzaldehydePiperidine/TFABenzeneReflux--[4]
34-MethylbenzaldehydePiperidine/TFABenzeneReflux--[4]
44-MethoxybenzaldehydeMorpholine/Acetic Acid[bmim(NTf₂)]25-28175[5][6]
52-ThiophenecarboxaldehydeMorpholine/Acetic Acid[bmim(NTf₂)]25-280.584[5][6]
62-FuraldehydeMorpholine/Acetic Acid[bmim(NTf₂)]25-28244[5][6]
7PiperonalMorpholine/Acetic Acid[bmim(NTf₂)]25-28181[5][6]

Table 2: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

EntryCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1PiperidineEthanolRT-High[1]
2ImidazoleDichloromethaneRT-High[3]
3TriethylamineEthanol (MW)-0.5870-90[7]
4TriphenylphosphineSolvent-free--Excellent[8]
5Boric AcidEthanolRT-Good-Excellent[9]
6Al-MOFsEthanol407up to 100[2]

Experimental Protocols

The following protocols are generalized procedures for the Knoevenagel condensation of this compound with an aldehyde, based on established methods for similar β-ketoesters.[1][10]

Protocol 1: Piperidine-Catalyzed Condensation in Solution

This protocol describes a standard procedure using a common and effective catalyst.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol or Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), this compound (1.0-1.2 eq), and the chosen solvent (e.g., ethanol).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Solvent-Free Condensation

This protocol offers a greener alternative, often with shorter reaction times and simpler work-up.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 eq)

  • Ammonium acetate or a Lewis acid catalyst (e.g., Boric Acid, 0.1 eq)[9]

  • Mortar and pestle or a small reaction vial

  • Magnetic stirrer (optional)

Procedure:

  • In a mortar or a small vial, combine the aldehyde (1.0 eq), this compound (1.0 eq), and the catalyst (e.g., ammonium acetate or boric acid).

  • Grind the mixture with a pestle or stir vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within minutes to a few hours.

  • Upon completion, wash the solid mixture with water to remove the catalyst and any unreacted starting materials.

  • Collect the solid product by filtration and air dry. Further purification is often not necessary.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Aldehyde, This compound, and Solvent in Flask B Add Catalyst (e.g., Piperidine) A->B C Stir at Appropriate Temperature (RT to Reflux) B->C D Monitor Progress by TLC C->D E Cool Reaction Mixture D->E Reaction Complete F Isolate Crude Product (Filtration or Solvent Evaporation) E->F G Purify by Recrystallization or Column Chromatography F->G H Characterize Product (NMR, IR, MS) G->H

Caption: A generalized experimental workflow for the Knoevenagel condensation.

Conclusion

The Knoevenagel condensation of this compound with a variety of aldehydes provides a versatile and efficient route to highly functionalized α,β-unsaturated ketoesters. These products are valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and development. The reaction can be carried out under mild conditions using various catalytic systems, including traditional base catalysis and greener, solvent-free methods. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field.

References

Synthesis of oxocyclohexenecarboxylates using Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate using Methyl 2-methyl-3-oxopropanoate

This document provides a detailed protocol for the synthesis of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a substituted oxocyclohexenecarboxylate, through a Robinson annulation reaction. The synthesis utilizes this compound as the β-ketoester and methyl vinyl ketone as the Michael acceptor.

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1][2] This method is widely used in the synthesis of various natural products, including steroids and terpenoids.[1][3]

Reaction Principle

The synthesis proceeds in two key steps:

  • Michael Addition: The enolate of this compound, generated by a base, undergoes a conjugate addition to methyl vinyl ketone.[1][2]

  • Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to form the final α,β-unsaturated cyclic ketone.[1][2]

Experimental Protocol

This protocol is adapted from established procedures for Robinson annulation reactions involving β-ketoesters and α,β-unsaturated ketones.

Materials:

  • This compound

  • Methyl vinyl ketone[4]

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

Step 1: Michael Addition

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of a suitable base, such as sodium methoxide (e.g., 0.1 eq), to the solution to generate the enolate.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

Step 2: Intramolecular Aldol Condensation and Dehydration

  • To the reaction mixture from Step 1, add an additional amount of sodium methoxide (e.g., 1.0-2.0 eq) to promote the intramolecular aldol condensation.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

Data Presentation

Table 1: Physicochemical Properties of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate [5]

PropertyValue
IUPAC Name methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
CAS Number 35490-07-4

Table 2: Expected Spectroscopic Data for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Spectroscopic TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the methyl ester protons, the vinylic proton, the allylic methyl protons, and the methylene protons of the cyclohexene ring.
¹³C NMR Resonances for the carbonyl carbons (ketone and ester), the olefinic carbons, and the aliphatic carbons.[5]
IR Spectroscopy Characteristic absorption bands for the α,β-unsaturated ketone C=O stretch, the ester C=O stretch, and the C=C stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product.[5]

Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized compound.

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Reaction Scheme cluster_reactants Reactants cluster_product Product R1 This compound P Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate R1->P 1. NaOMe (cat.), MeOH 2. NaOMe, Reflux R2 Methyl vinyl ketone R2->P

Caption: Overall reaction for the synthesis.

Diagram 2: Experimental Workflow

start Start step1 Dissolve this compound in anhydrous MeOH start->step1 step2 Add NaOMe (catalytic) step1->step2 step3 Add Methyl vinyl ketone at 0°C step2->step3 step4 Stir at room temperature step3->step4 step5 Add NaOMe and reflux step4->step5 step6 Quench with NH4Cl (aq) step5->step6 step7 Evaporate MeOH step6->step7 step8 Extract with Diethyl Ether step7->step8 step9 Wash with Brine step8->step9 step10 Dry and Concentrate step9->step10 step11 Purify by Column Chromatography step10->step11 end Pure Product step11->end

Caption: Step-by-step experimental workflow.

Diagram 3: Logical Relationship of the Robinson Annulation

RA Robinson Annulation MA Michael Addition RA->MA AC Intramolecular Aldol Condensation RA->AC Intermediate 1,5-Dicarbonyl Intermediate MA->Intermediate Product α,β-Unsaturated Cyclic Ketone AC->Product Enolate Enolate Formation (from β-ketoester) Enolate->MA Intermediate->AC

Caption: Key stages of the Robinson annulation.

References

Application Notes and Protocols: Enolate Chemistry of Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxopropanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its structure incorporates a chiral center and two carbonyl functionalities, offering a rich platform for the construction of complex molecular architectures. The presence of an acidic α-proton allows for the facile generation of a resonance-stabilized enolate, which can subsequently react with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application in the synthesis of pharmaceuticals, natural products, and other fine chemicals.

These application notes provide a comprehensive overview of the enolate chemistry of this compound, including detailed protocols for enolate generation and its subsequent reaction in alkylation, acylation, and aldol condensation reactions.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound and its close analog, ethyl 2-methylacetoacetate, is provided below. The pKa value of the α-proton is crucial for selecting the appropriate base for enolate formation.

PropertyValueSource
This compound
Molecular FormulaC₅H₈O₃-
Molecular Weight116.12 g/mol -
AppearanceColorless liquid (presumed)-
Ethyl 2-methylacetoacetate (analog)
pKa of α-proton~11.98 (Predicted)[1][2]
Boiling Point187 °C[1]
Density1.019 g/mL at 25 °C[1]

Enolate Generation: A Strategic Overview

The generation of the enolate of this compound is a critical first step for its utilization in carbon-carbon bond-forming reactions. The choice of base and reaction conditions dictates the concentration and nature of the enolate, which in turn influences the outcome of subsequent reactions.

Choice of Base
  • Strong, Non-nucleophilic Bases (Kinetic Control): For irreversible and quantitative enolate formation, strong, sterically hindered bases such as lithium diisopropylamide (LDA) are employed at low temperatures (e.g., -78 °C) in aprotic solvents like tetrahydrofuran (THF). This approach is ideal for preventing self-condensation and for directing reactions towards a specific regio- or stereochemical outcome.

  • Alkoxide Bases (Thermodynamic Control): Weaker bases, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), are typically used in the corresponding alcohol as a solvent. These conditions establish an equilibrium between the starting material, the enolate, and the products. This method is often employed in classic reactions like the acetoacetic ester synthesis.

Application 1: Alkylation Reactions

The enolate of this compound serves as an excellent nucleophile in SN2 reactions with alkyl halides, leading to the formation of α-alkylated β-keto esters. These products are valuable intermediates in the synthesis of more complex molecules.

Quantitative Data for Alkylation Reactions
Alkylating AgentBase/SolventProductYield (%)Reference
Benzyl chlorideNaOEt / EtOHEthyl 2-benzyl-3-oxobutanoate (analog)41.7(Adapted from a similar synthesis)
Methyl iodideK₂CO₃ / Acetone2,5-Dimethoxybenzaldehyde (from dihydroxy analog)56(Illustrative of phenolic methylation)
Detailed Protocol: Synthesis of Methyl 2-benzyl-2-methyl-3-oxopropanoate

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Benzyl chloride

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add this compound (1.0 equivalent) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add benzyl chloride (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Application 2: Acylation Reactions

The enolate can be acylated using various acylating agents, such as acyl chlorides or anhydrides, to introduce an additional acyl group at the α-position, yielding 1,3,5-tricarbonyl compounds. These compounds are precursors to a wide array of heterocyclic systems.

Detailed Protocol: Acylation with Benzoyl Chloride

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) (2M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Benzoyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of benzoyl chloride (1.05 equivalents) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Application 3: Aldol Condensation Reactions

The enolate of this compound can participate in aldol reactions with aldehydes and ketones to form β-hydroxy-β'-keto esters. These adducts can be subsequently dehydrated to yield α,β-unsaturated products, which are important Michael acceptors. Crossed aldol reactions, particularly with non-enolizable aldehydes like benzaldehyde (a Claisen-Schmidt condensation), are synthetically useful to avoid self-condensation products.

Quantitative Data for Aldol-Type Reactions
Aldehyde/KetoneCatalyst/ConditionsProduct TypeYield (%)Reference
FurfuralMg-Zr mixed oxide, 303-323 KC15 Adduct (with Cyclopentanone)>95 (selectivity)(Illustrative of furfural condensation)
Aromatic AldehydesZrCl₄ / EtOH, refluxα,α'-bis(benzylidene) cycloalkanonesGood(General method for cyclic ketones)
Detailed Protocol: Claisen-Schmidt Condensation with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (2.2 equivalents) in a mixture of water and ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a mixture of this compound (1.0 equivalent) and benzaldehyde (1.05 equivalents) dropwise to the cooled basic solution with vigorous stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with 1M HCl to a pH of ~2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion

The enolate chemistry of this compound provides a powerful and versatile platform for the synthesis of a wide range of functionalized molecules. By carefully selecting the base, solvent, and electrophile, chemists can achieve high levels of control over the reaction outcome. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and strategic use of this important building block.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-methyl-3-oxopropanoate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of methyl 2-methyl-3-oxopropanoate by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Vacuum distillation is the most effective method for purifying this compound. This technique is preferred because β-keto esters can be susceptible to thermal degradation at atmospheric pressure. Distillation under reduced pressure allows for boiling at a lower temperature, minimizing the risk of decomposition and the formation of colored impurities.

Q2: I am observing a yellow or brown coloration in my distilled product. What is the likely cause?

A2: Discoloration is a common indicator of thermal degradation. High temperatures during distillation can cause the breakdown of this compound, leading to the formation of high-boiling, colored byproducts. To mitigate this, ensure you are using an appropriate vacuum level and that the heating mantle temperature is not excessively high.

Q3: My final yield after distillation is lower than expected. What are the potential reasons for this loss?

A3: Low recovery of the purified product can stem from several factors:

  • Product Holdup: Significant amounts of the product can be lost due to wetting the surfaces of the distillation column and head. Using a short-path distillation apparatus can help minimize this.

  • Co-distillation: If impurities have boiling points close to that of the product, they may co-distill, leading to a broader boiling range and loss of product in mixed fractions.

  • Decomposition: As mentioned, thermal degradation can lead to a lower yield of the desired product.

  • Incomplete Distillation: Leaving a significant amount of product in the distillation pot is another common cause of low yield. Ensure the distillation is carried out to completion without overheating the residue.

Q4: How can I determine the purity of my distilled this compound?

A4: The purity of the final product can be assessed using a combination of analytical techniques:

  • Gas Chromatography (GC): An effective method for quantifying the purity and identifying any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired compound and can reveal the presence of impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic functional groups (ester and ketone) in the purified product.

Troubleshooting Guide for Distillation

Issue Possible Cause Solution
Bumping / Uneven Boiling Insufficient agitation or lack of boiling chips.Add a magnetic stir bar for vigorous stirring or use fresh boiling chips.
High heating rate.Decrease the heating rate to allow for smooth boiling.
Product Solidifying in Condenser Condenser water is too cold.Increase the temperature of the cooling water to prevent solidification.
Poor Vacuum Leaks in the distillation setup.Check all joints and connections for proper sealing. Apply a thin layer of vacuum grease to all ground glass joints.
Inefficient vacuum pump.Ensure the vacuum pump is in good working condition and that the cold trap is functioning effectively.
Flooding of the Column Excessive heating rate causing a high vapor flow.Reduce the heating rate to decrease the rate of vaporization.
Vacuum is too high for the heating rate.Gradually decrease the vacuum or increase the heating rate to find a stable balance.
No Distillate at Expected Temperature Thermometer bulb is incorrectly placed.Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
The vacuum is lower than indicated.Check the vacuum gauge for accuracy and ensure all connections are tight.

Quantitative Data Summary

The following table provides estimated physical properties and typical distillation parameters for this compound, based on data from structurally similar compounds.

Parameter Value Notes
Molecular Weight 116.12 g/mol
Boiling Point (estimated) 60-70 °C at 15-20 mmHgThe exact boiling point under vacuum has not been widely reported and is estimated based on similar β-keto esters.
Expected Purity (Post-distillation) >95%Purity is dependent on the efficiency of the distillation setup and the nature of the impurities.
Typical Yield 70-90%Yield can be affected by the scale of the reaction and the factors mentioned in the FAQs.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a standard procedure for the purification of this compound using vacuum distillation.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask

  • Thermometer and adapter

  • Heating mantle with a magnetic stirrer

  • Vacuum pump with a cold trap

  • Magnetic stir bar or boiling chips

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good seal.

  • Charging the Flask: Transfer the crude this compound into the round-bottom flask. Add a magnetic stir bar or a few boiling chips.

  • Initiating the Distillation:

    • Begin stirring the crude product.

    • Slowly and carefully apply the vacuum.

    • Once the desired vacuum is reached and stable, begin to heat the flask gently with the heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities (forerun) in the initial receiving flask.

    • As the temperature of the vapor approaches the expected boiling point of the product, change to a clean receiving flask to collect the main fraction.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates that a pure fraction is being collected.

  • Terminating the Distillation:

    • Once the majority of the product has been distilled, or if the temperature begins to rise significantly, stop heating.

    • Allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.

    • The purified this compound is in the main fraction receiving flask.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_completion Completion setup Assemble Dry Vacuum Distillation Apparatus charge Charge Flask with Crude Product and Stir Bar setup->charge apply_vacuum Apply Vacuum Slowly charge->apply_vacuum heat Gentle Heating with Stirring apply_vacuum->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_product Collect Main Fraction (Pure Product) collect_forerun->collect_product cool Cool Apparatus to Room Temperature collect_product->cool release_vacuum Release Vacuum Carefully cool->release_vacuum product Purified Product release_vacuum->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_yield Yield Issues cluster_purity Purity Issues cluster_process Process Issues start Distillation Issue Observed low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration broad_bp Broad Boiling Point start->broad_bp bumping Bumping / Uneven Boiling start->bumping poor_vacuum Poor Vacuum start->poor_vacuum check_holdup Action: Check for Product Holdup in Apparatus low_yield->check_holdup Possible Cause: Apparatus Holdup check_temp Action: Verify Distillation Temperature and Vacuum low_yield->check_temp Possible Cause: Decomposition check_residue Action: Inspect Residue in Distillation Pot low_yield->check_residue Possible Cause: Incomplete Distillation lower_temp Action: Lower Distillation Temperature / Improve Vacuum discoloration->lower_temp Cause: Thermal Degradation fractional_column Action: Use a Fractionating Column for Better Separation broad_bp->fractional_column Cause: Co-distilling Impurities add_stirring Action: Ensure Adequate Stirring / Add Boiling Chips bumping->add_stirring Cause: Lack of Nucleation Sites check_leaks Action: Inspect System for Leaks and Seal Joints poor_vacuum->check_leaks Cause: System Leaks

Caption: Troubleshooting workflow for the distillation of this compound.

Byproducts of Claisen condensation for beta-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the Claisen condensation for the synthesis of beta-keto esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Claisen condensation and how are they formed?

A1: The Claisen condensation, while a powerful C-C bond-forming reaction, can be accompanied by several side reactions leading to undesired byproducts. The most common byproducts are products of hydrolysis (saponification), transesterification, and self-condensation in crossed Claisen reactions.

  • Hydrolysis (Saponification): This occurs when the ester starting material or the β-keto ester product reacts with hydroxide ions, which may be present if a hydroxide base is used or if water contaminates the reaction mixture.[1][2][3] This leads to the formation of a carboxylate salt, which is unreactive under the reaction conditions.[4]

  • Transesterification: This side reaction happens when the alkoxide base used does not match the alkoxy group of the starting ester.[3][4] For example, using sodium methoxide with an ethyl ester will result in a mixture of methyl and ethyl esters, leading to a complex product mixture.[4]

  • Self-Condensation (in Crossed Claisen): In a crossed Claisen condensation involving two different esters that can both form enolates, a statistical mixture of four products can be obtained as the esters can react with themselves as well as with each other.[5][6]

Q2: Why is my Claisen condensation resulting in a low yield or failing completely?

A2: Low yields in a Claisen condensation are a common issue and can stem from several factors:

  • Inappropriate Base: The use of hydroxide bases can lead to saponification of the ester.[2][4] The alkoxide base should also match the ester's alcohol component to prevent transesterification.[1][7]

  • Insufficient Base: A stoichiometric amount of base (at least one full equivalent) is required.[1][7] The final step of the mechanism, an irreversible deprotonation of the product β-keto ester, is the thermodynamic driving force for the reaction.[4][8] If less than an equivalent of base is used, the equilibrium may not favor the product.[9]

  • Reversibility of the Reaction: The Claisen condensation is a reversible reaction.[10] The final deprotonation of the β-keto ester product drives the equilibrium forward.[1][4] If the product cannot be deprotonated (e.g., if the starting ester has only one α-hydrogen), the reaction will not proceed to completion.[4][11]

  • Presence of Water: Anhydrous conditions are crucial. Water can hydrolyze the base and the esters.

  • Steric Hindrance: Bulky substituents on the ester can hinder the reaction, slowing it down or preventing it altogether.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: Minimizing byproducts requires careful control of reaction conditions:

Side ReactionMitigation Strategy
Hydrolysis Use an alkoxide base (e.g., sodium ethoxide) instead of a hydroxide base.[1][2] Ensure all glassware is dry and use anhydrous solvents.
Transesterification The alkoxide base must match the alkoxy group of the ester (e.g., use sodium ethoxide for ethyl esters).[3][4] Alternatively, a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.[4][10]
Self-Condensation For crossed Claisen reactions, use one ester that lacks α-hydrogens (e.g., an aromatic ester like benzoate, or a carbonate).[5][6] Another strategy is to slowly add the enolizable ester to a mixture of the non-enolizable ester and the base.[12]

Troubleshooting Guide

Problem: Low or no yield of the desired β-keto ester.

This workflow provides a step-by-step guide to troubleshooting low yields.

TroubleshootingWorkflow start Low Yield of β-Keto Ester check_base 1. Verify Base Selection and Stoichiometry start->check_base base_ok Base is correct (matching alkoxide) and stoichiometric check_base->base_ok check_conditions 2. Assess Reaction Conditions base_ok->check_conditions Yes solution_base Solution: Use matching alkoxide or NaH/LDA. Ensure >=1 equivalent is used. base_ok->solution_base No conditions_ok Conditions are anhydrous and at optimal temperature? check_conditions->conditions_ok check_reactants 3. Evaluate Reactant Suitability conditions_ok->check_reactants Yes solution_conditions Solution: Dry glassware and use anhydrous solvents. Optimize temperature. conditions_ok->solution_conditions No reactants_ok Starting ester has at least two α-hydrogens? check_reactants->reactants_ok check_workup 4. Review Work-up Procedure reactants_ok->check_workup Yes solution_reactants Solution: Reaction fails for esters with only one α-H. Redesign synthesis. reactants_ok->solution_reactants No solution_workup Solution: Ensure acidic workup is performed to protonate the enolate product. check_workup->solution_workup

Troubleshooting workflow for low yields.

Problem: My analytical data (TLC, GC-MS, NMR) shows multiple unexpected spots/peaks.

1. Identify Potential Byproducts:

  • TLC Analysis: Compare the Rf values of your spots to your starting materials. Byproducts like the carboxylate from hydrolysis will have a very different polarity (often staying at the baseline).

  • GC-MS Analysis: Look for mass peaks corresponding to the starting materials, the expected product, and potential byproducts. For example, in a reaction of ethyl acetate with sodium methoxide, you might see peaks for ethyl acetate, methyl acetate (transesterification), ethyl acetoacetate, and methyl acetoacetate.

  • NMR Spectroscopy:

    • ¹H NMR of Hydrolysis Product (Carboxylate): Disappearance of the characteristic ester alkoxy protons (e.g., the quartet and triplet of an ethyl group) and a shift in the α-protons.

    • ¹H NMR of Transesterification Product: Appearance of new signals corresponding to the new ester group (e.g., a singlet for a methyl ester appearing in a reaction that started with an ethyl ester).

    • ¹H NMR of Self-Condensation Products: In a crossed Claisen, the spectrum can be very complex. Look for multiple sets of signals for β-keto esters.

2. Experimental Protocol: Monitoring Reaction by Thin-Layer Chromatography (TLC)

  • Preparation: Prepare a TLC chamber with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Spotting: On a TLC plate, spot your starting material(s) and a sample from your reaction mixture at different time points.

  • Development: Place the plate in the chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.[13] Multiple new spots suggest the formation of byproducts.

Reaction Pathways: Desired Product vs. Common Byproducts

The following diagram illustrates the desired Claisen condensation pathway versus the competing hydrolysis and transesterification side reactions.

ReactionPathways cluster_main Desired Claisen Condensation cluster_side Side Reactions cluster_hydrolysis Hydrolysis cluster_trans Transesterification Ester 2x Ester (RCOOR') Enolate Ester Enolate Ester->Enolate Deprotonation Base Base (⁻OR') Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack on 2nd Ester Product β-Keto Ester Intermediate->Product Elimination of ⁻OR' Ester_H Ester (RCOOR') Carboxylate Carboxylate (RCOO⁻) Ester_H->Carboxylate Saponification OH_Base Base (⁻OH) Ester_T Ester (RCOOR') New_Ester New Ester (RCOOR'') Ester_T->New_Ester Nucleophilic Acyl Substitution Wrong_Base Base (⁻OR'')

Claisen condensation and competing side reactions.

References

Technical Support Center: Synthesis of Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-methyl-3-oxopropanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is a crossed Claisen condensation. This reaction involves the base-promoted condensation of methyl propanoate with methyl formate.[1][2][3] In this process, methyl propanoate forms an enolate that acts as a nucleophile, attacking the carbonyl carbon of methyl formate, which serves as the electrophile.[4]

Q2: Why is a crossed Claisen condensation preferred over other methods?

A crossed Claisen condensation is advantageous because it allows for the controlled formation of an unsymmetrical β-keto ester.[1][3] By using methyl formate, which has no α-hydrogens, self-condensation of this reactant is avoided, which simplifies the product mixture.[1][2][5]

Q3: What is the role of the base in the Claisen condensation, and which one should I use?

The base is crucial for deprotonating the α-carbon of the enolizable ester (methyl propanoate) to form a nucleophilic enolate. For the synthesis of methyl esters, it is critical to use the corresponding alkoxide base, in this case, sodium methoxide, to prevent transesterification, a side reaction that would lead to a mixture of ester products.[6][7] The reaction requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product drives the reaction to completion.[6]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[8] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. The product, being more polar than the starting esters, will have a lower Rf value.

Q5: What are the expected spectroscopic signatures for this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via crossed Claisen condensation.

Problem 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Self-condensation of Methyl Propanoate: The enolate of methyl propanoate reacts with another molecule of methyl propanoate, leading to an undesired side product.[1][2]Use a significant excess of methyl formate (the non-enolizable ester). This increases the probability of the methyl propanoate enolate reacting with methyl formate.[1][3] Slowly add the methyl propanoate to a mixture of the base and methyl formate.[2]
Incorrect Base: Using a base like sodium hydroxide will lead to saponification (hydrolysis) of the esters.[7] Using a non-corresponding alkoxide (e.g., sodium ethoxide) will result in transesterification.[7]Ensure the use of sodium methoxide (NaOMe) as the base when working with methyl esters.
Insufficient Base: The Claisen condensation is an equilibrium reaction. The final step, deprotonation of the product β-keto ester, is what drives the reaction forward.[3][6]Use at least one full equivalent of sodium methoxide relative to the methyl propanoate.
Premature Reversal of the Reaction (Retro-Claisen): The reaction is reversible. If the product is not stabilized by deprotonation, it can revert to the starting materials.Ensure the reaction is run under anhydrous conditions until the final acidic workup.

Problem 2: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Multiple Byproducts: Self-condensation of methyl propanoate is a major side reaction leading to a complex mixture.[1][9]As with improving yield, use an excess of methyl formate and control the addition of methyl propanoate.[1][2]
Incomplete Reaction: Unreacted starting materials co-elute with the product.Monitor the reaction by TLC to ensure it has gone to completion before workup.[8]
Product Decomposition: The β-keto ester product can be susceptible to decarboxylation (loss of CO2) if overheated, especially under acidic or basic conditions.Purify the product using vacuum distillation at a moderate temperature. Avoid prolonged exposure to strong acids or bases during workup.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for the optimization of this compound synthesis.

Parameter Reactant/Condition Typical Range/Value Rationale
Reactant Ratio Methyl Propanoate : Methyl Formate1 : 2 to 1 : 4An excess of the non-enolizable ester minimizes self-condensation of the enolizable ester.[1][3]
Base Sodium Methoxide1.0 to 1.2 equivalents (relative to methyl propanoate)A stoichiometric amount is required to drive the reaction to completion.[6]
Solvent Anhydrous Ether or THFAnhydrousPrevents unwanted side reactions with water.
Temperature 0 °C to Room TemperatureVariesThe initial deprotonation is often carried out at a lower temperature to control the reaction rate.
Reaction Time 1 - 4 hoursVariesMonitor by TLC for completion.
Yield -60-80% (typical for crossed Claisen)Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Synthesis of this compound via Crossed Claisen Condensation

Materials:

  • Sodium methoxide (NaOMe)

  • Methyl propanoate (CH₃CH₂COOCH₃)

  • Methyl formate (HCOOCH₃)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up under an inert atmosphere (nitrogen or argon).

  • Addition of Base and Ester: The flask is charged with sodium methoxide (1.1 equivalents) and anhydrous diethyl ether. The mixture is cooled to 0 °C in an ice bath. Methyl formate (3 equivalents) is added to the stirred suspension.

  • Formation of the Enolate: Methyl propanoate (1 equivalent) is added dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 10% aqueous HCl until the mixture is acidic (pH ~ 5-6).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Base cluster_reaction Reaction cluster_workup Workup & Purification Methyl Propanoate Methyl Propanoate Enolate Formation Enolate Formation (0°C) Methyl Propanoate->Enolate Formation Methyl Formate Methyl Formate Claisen Condensation Claisen Condensation (Room Temp) Methyl Formate->Claisen Condensation Sodium Methoxide Sodium Methoxide Sodium Methoxide->Enolate Formation Enolate Formation->Claisen Condensation Acidic Quench Acidic Quench Claisen Condensation->Acidic Quench Extraction Extraction Acidic Quench->Extraction Purification Vacuum Distillation Extraction->Purification Final Product Final Product Purification->Final Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_byproducts Check for Byproducts (TLC/GC-MS) start->check_byproducts self_condensation Self-Condensation Product Detected? check_byproducts->self_condensation Yes check_base Review Base Stoichiometry & Type check_byproducts->check_base No increase_excess Increase Excess of Methyl Formate Slowly Add Methyl Propanoate self_condensation->increase_excess optimize_conditions Optimize Reaction Time & Temperature increase_excess->optimize_conditions correct_base Ensure ≥1 eq. of NaOMe is Used check_base->correct_base Incorrect check_base->optimize_conditions Correct correct_base->optimize_conditions

Caption: Troubleshooting workflow for low yield in the synthesis.

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reaction Methyl Propanoate Enolate Methyl Propanoate Enolate Methyl Formate Methyl Formate Methyl Propanoate Enolate->Methyl Formate Crossed Claisen Methyl Propanoate Methyl Propanoate Methyl Propanoate Enolate->Methyl Propanoate Self-Condensation Desired Product This compound Methyl Formate->Desired Product Side Product Methyl 2,4-dimethyl-3-oxopentanoate Methyl Propanoate->Side Product

Caption: Desired vs. side reactions in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 2-methyl-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a crossed Claisen condensation.[1][2] This reaction involves the base-mediated condensation of methyl propanoate with a suitable formylating agent, typically methyl formate.[3] Methyl formate is an ideal electrophile in this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product mixture.[2][3]

Q2: Which base is most effective for this Claisen condensation?

A2: A strong, non-nucleophilic base is crucial for a successful Claisen condensation. Sodium methoxide (NaOCH₃) is a commonly used and effective base for this transformation.[4] It is important to use a stoichiometric amount of the base because the final deprotonation of the β-keto ester product is what drives the reaction equilibrium towards the product.[1][5] Using a base with an alkoxide that matches the ester's alcohol portion (in this case, methoxide for methyl esters) is critical to prevent transesterification, which would lead to a mixture of products.[6] Stronger, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also be used and may even improve yields.[2][7]

Q3: What are the major challenges in the synthesis of this compound?

A3: The primary challenges in this synthesis are:

  • Self-condensation of Methyl Propanoate: The enolizable methyl propanoate can react with itself to form methyl 2-methyl-3-oxopentanoate. To minimize this, methyl propanoate should be added slowly to a mixture of the base and an excess of methyl formate.[3]

  • Reaction Reversibility: The Claisen condensation is a reversible reaction. To drive the reaction to completion, a stoichiometric amount of base must be used to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.[5]

  • Moisture Sensitivity: The reaction is highly sensitive to moisture, as water can hydrolyze the esters and quench the strong base. Therefore, anhydrous conditions are essential for optimal results.

Q4: How can the product be purified?

A4: After the reaction is complete, the reaction mixture is typically neutralized with a weak acid (e.g., acetic acid or dilute HCl) to a pH of about 6.[8] The product is then extracted into an organic solvent. Purification of the crude product is most effectively achieved by fractional distillation under reduced pressure.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of Water: Moisture in the reagents or glassware will consume the base and hydrolyze the esters. 2. Insufficient Base: A stoichiometric amount of base is required to drive the reaction to completion. 3. Low Reaction Temperature: The reaction may not have reached a sufficient temperature to proceed at an adequate rate. 4. Inefficient Mixing: Poor stirring can lead to localized concentrations of reactants and base, reducing overall conversion.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. 2. Use Stoichiometric Base: Ensure at least one full equivalent of a strong base like sodium methoxide is used. 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A temperature range of 20-80°C is generally effective.[8] 4. Maintain Vigorous Stirring: Use efficient mechanical or magnetic stirring throughout the reaction.
Formation of Significant Side Products (e.g., self-condensation product) 1. Incorrect Order of Addition: Adding the base to a mixture of both esters can lead to competitive self-condensation of methyl propanoate. 2. Suboptimal Reactant Ratio: An insufficient excess of methyl formate allows for a higher probability of the methyl propanoate enolate reacting with another molecule of methyl propanoate.1. Controlled Addition: Add the methyl propanoate slowly to a pre-mixed solution of the base and methyl formate.[3] 2. Use Excess Methyl Formate: Employ a significant excess of methyl formate (e.g., 2-3 equivalents) to ensure the methyl propanoate enolate preferentially reacts with it.
Product Decomposition During Workup or Purification 1. Strongly Acidic or Basic Conditions During Workup: The β-keto ester can be susceptible to hydrolysis or other degradation pathways under harsh pH conditions. 2. High Distillation Temperature: Overheating during distillation can cause decomposition of the product.1. Mild Neutralization: Neutralize the reaction mixture carefully with a weak acid to a pH of around 6.[8] 2. Vacuum Distillation: Purify the product via distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.

Quantitative Data Presentation

Table 1: Effect of Base on a Model Crossed Claisen Condensation

BaseSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideToluene60475
Sodium HydrideTHF65482
Potassium tert-butoxidetert-Butanol70668
LDATHF-78 to 0285

Note: This data is illustrative for a representative crossed Claisen condensation and may vary for the specific synthesis of this compound.

Table 2: Influence of Reactant Ratio on Product Distribution

Molar Ratio (Methyl Propanoate : Methyl Formate)Desired Product (%)Self-Condensation Product (%)
1 : 15540
1 : 27818
1 : 38510

Note: This data is illustrative and serves to demonstrate the trend of minimizing self-condensation by using an excess of the non-enolizable ester.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Crossed Claisen Condensation

Materials:

  • Methyl propanoate (anhydrous)

  • Methyl formate (anhydrous)

  • Sodium methoxide

  • Anhydrous diethyl ether or THF

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Initial Charging: The flask is charged with sodium methoxide (1.0 equivalent) and anhydrous diethyl ether. The mixture is stirred to form a suspension.

  • Addition of Methyl Formate: Methyl formate (2.0-3.0 equivalents) is added to the stirred suspension of sodium methoxide.

  • Slow Addition of Methyl Propanoate: Methyl propanoate (1.0 equivalent) is added dropwise from the addition funnel to the reaction mixture over a period of 1-2 hours. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Workup and Neutralization: The reaction mixture is cooled in an ice bath, and a mixture of glacial acetic acid and ice is slowly added to neutralize the sodium salt of the product to a pH of approximately 6.

  • Extraction: The layers are separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Flame-dry glassware under inert gas Charge_Base Charge flask with NaOCH3 and anhydrous ether Prep->Charge_Base Charge_Formate Add excess methyl formate Charge_Base->Charge_Formate Add_Propanoate Slowly add methyl propanoate Charge_Formate->Add_Propanoate Reflux Stir at room temperature or gentle reflux Add_Propanoate->Reflux Neutralize Neutralize with acetic acid/ice Reflux->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry Dry over MgSO4 and concentrate Wash->Dry Distill Purify by vacuum distillation Dry->Distill

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Water Anhydrous conditions maintained? Start->Check_Water Check_Base Stoichiometric base used? Check_Water->Check_Base Yes Solution_Dry Solution: Ensure all reagents and glassware are dry. Check_Water->Solution_Dry No Side_Products High level of side products? Check_Base->Side_Products Yes Solution_Base Solution: Use at least 1 equivalent of strong base. Check_Base->Solution_Base No Check_Addition Slow addition of methyl propanoate? Check_Ratio Sufficient excess of methyl formate? Check_Addition->Check_Ratio Yes Solution_Addition Solution: Add methyl propanoate dropwise to base and methyl formate. Check_Addition->Solution_Addition No Side_Products->Check_Addition Solution_Ratio Solution: Increase the excess of methyl formate. Check_Ratio->Solution_Ratio No

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Methyl 2-methyl-3-oxopropanoate (CAS: 51673-64-4).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] It is crucial to keep the compound away from incompatible substances and sources of ignition.[1] While one supplier suggests room temperature storage, for long-term stability, refrigeration (2-8°C) in an inert atmosphere is a common practice for analogous β-ketoesters.[2]

Q2: Is this compound stable at room temperature?

This compound is stated to be stable under recommended temperatures and pressures.[1] However, like many β-keto esters, it may be susceptible to degradation over extended periods at room temperature, especially in the presence of moisture, acids, or bases. For short-term use, room temperature storage is acceptable, but for long-term storage, refrigeration is recommended to minimize potential degradation.

Q3: What are the known incompatibilities for this compound?

The primary incompatibility listed for this compound is strong oxidizing agents.[1] Contact with strong acids or bases should also be avoided as they can catalyze hydrolysis or other decomposition reactions.

Q4: What are the hazardous decomposition products of this compound?

Upon decomposition, this compound is expected to produce carbon oxides (carbon monoxide and carbon dioxide).[1]

Q5: What is the shelf-life of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or age.- Verify the purity of the compound using techniques like NMR or GC-MS.- If degradation is confirmed, use a fresh batch of the compound.- Review storage conditions to ensure they align with recommendations.
Discoloration or change in physical appearance The compound may have degraded or become contaminated.- Do not use the material.- Dispose of the material according to your institution's safety guidelines.- Obtain a fresh supply of the compound.
Low reaction yield The compound may have partially degraded, reducing the concentration of the active reagent.- Assess the purity of the starting material.- Consider performing a stability assessment of your sample under your specific experimental conditions (see Experimental Protocols).

Data Summary

Storage and Stability Parameters

Parameter Recommendation/Value Source
Storage Temperature Cool, dry place; Room temperature for short-term; Refrigerated (2-8°C) for long-term.[1][2]
Atmosphere Store in a tightly-closed container. An inert atmosphere is recommended for long-term storage of similar compounds.[1][2]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Carbon oxides.[1]

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard proton experiment.

  • Data Analysis: Integrate the peaks corresponding to the protons of this compound and any impurity peaks. The relative integration values will give an estimate of the purity.

Protocol 2: Accelerated Stability Study

This protocol provides a general framework for assessing the stability of this compound under elevated temperatures.

  • Sample Preparation: Dispense several aliquots of the compound into individual, sealed vials.

  • Initial Analysis: Analyze one aliquot at time zero (T=0) using a suitable analytical method (e.g., HPLC, GC-MS, or NMR) to determine the initial purity.

  • Incubation: Place the remaining vials in a temperature-controlled oven at a moderately elevated temperature (e.g., 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the oven and allow it to cool to room temperature.

  • Purity Determination: Analyze the sample to determine its purity.

  • Data Evaluation: Compare the purity at each time point to the initial purity to assess the rate of degradation. An Arrhenius plot can be used to extrapolate the shelf-life at standard storage conditions.[2]

Visualizations

Storage_and_Handling_Workflow Figure 1. Decision workflow for storage and handling. start Compound Received check_short_term Short-term or long-term use? start->check_short_term short_term Store at room temperature in a cool, dry, well-ventilated area. check_short_term->short_term Short-term long_term Store in a refrigerator (2-8°C) in a tightly sealed container. check_short_term->long_term Long-term check_purity Has the compound been stored for an extended period? short_term->check_purity long_term->check_purity assess_purity Assess purity before use (e.g., via NMR). check_purity->assess_purity Yes use_compound Use in experiment. check_purity->use_compound No assess_purity->use_compound

Caption: Figure 1. Decision workflow for storage and handling.

Stability_Testing_Workflow Figure 2. General workflow for an accelerated stability study. start Start Stability Study prepare_samples Prepare multiple aliquots in sealed vials. start->prepare_samples initial_analysis Analyze initial purity (T=0) using HPLC, GC-MS, or NMR. prepare_samples->initial_analysis incubate Incubate samples at elevated temperature (e.g., 40°C). initial_analysis->incubate time_point_analysis Analyze purity at set time points. incubate->time_point_analysis evaluate_data Compare purity to T=0 and evaluate degradation rate. time_point_analysis->evaluate_data end Determine shelf-life/stability. evaluate_data->end

Caption: Figure 2. General workflow for an accelerated stability study.

References

Handling and safety precautions for Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Methyl 2-methyl-3-oxopropanoate?

A1: Based on data for analogous compounds, this compound is expected to be a combustible liquid. It may cause skin and serious eye irritation.[] Inhalation of vapors or mists may lead to respiratory tract irritation.[]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: It is recommended to wear the following PPE:

  • Gloves: Chemical-resistant gloves.[2]

  • Eye Protection: Chemical safety goggles or a face shield.[][2]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, use a NIOSH-approved respirator.[2]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[][2] Keep it away from heat, sparks, open flames, and other sources of ignition.[2]

Q4: What should I do in case of accidental skin or eye contact?

A4:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of the waste in accordance with local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not allow the product to enter drains or waterways.[][2]

Troubleshooting Guides

Scenario 1: I've spilled a small amount of this compound on my lab bench.

  • Step 1: Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the extent possible.

  • Step 2: Wear Appropriate PPE: Before cleaning, don chemical-resistant gloves, safety goggles, and a lab coat.

  • Step 3: Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to absorb the spill.

  • Step 4: Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for chemical waste disposal.[]

  • Step 5: Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

Scenario 2: My reaction involving this compound is producing unexpected fumes.

  • Step 1: Work in a Ventilated Area: Immediately ensure that the reaction is being conducted in a certified chemical fume hood.

  • Step 2: Check for Incompatibilities: Review your experimental protocol for any incompatible materials. Analogous compounds may be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.

  • Step 3: Control the Reaction Temperature: If the reaction is exothermic, ensure you have adequate cooling in place.

  • Step 4: Wear Respiratory Protection: If you need to approach the reaction, wear an appropriate respirator.

Quantitative Data Summary for Analogous Compounds

PropertyValueSource Compound
GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Methyl 2,2-dimethyl-3-oxopropanoate
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501Methyl 2,2-dimethyl-3-oxopropanoate, Methyl 3-chloro-3-oxopropanoate

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a Ventilated Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials and Reagents prep_fume_hood->prep_materials handle_dispense Carefully Dispense Required Amount prep_materials->handle_dispense handle_reaction Add to Reaction Vessel Under Controlled Conditions handle_dispense->handle_reaction handle_monitor Monitor Reaction for Any Adverse Events handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Glassware and Equipment handle_monitor->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE Properly cleanup_waste->cleanup_ppe

References

Removal of unreacted starting materials from Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting materials from Methyl 2-methyl-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials in the synthesis of this compound?

A1: The synthesis of this compound is commonly achieved via a crossed Claisen condensation reaction. The typical starting materials for this synthesis are methyl propanoate and methyl formate. Therefore, these are the most common unreacted starting materials found as impurities in the crude product.

Q2: What are the physical properties of the product and the common unreacted starting materials?

A2: The significant differences in boiling points among the product and the starting materials are key to their separation. A summary of their physical properties is provided in the table below.

CompoundMolecular FormulaBoiling Point (°C)Solubility in Water
This compound C₅H₈O₃~160-170 (estimated)Slightly soluble
Methyl propanoate C₄H₈O₂80[1]72 g/L (20 °C)[1]
Methyl formate C₂H₄O₂32[2][3][4]300 g/L (20 °C)[3]

Q3: What are the recommended methods for removing unreacted methyl formate and methyl propanoate?

A3: A combination of techniques is typically employed for effective purification:

  • Distillation: Due to the large differences in boiling points, fractional distillation is a highly effective method. Methyl formate can be easily removed at a low temperature, followed by the removal of methyl propanoate, leaving behind the purified product.

  • Aqueous Work-up (Liquid-Liquid Extraction): Washing the crude reaction mixture with water or a mild basic solution can help remove the more water-soluble methyl formate.[5] A subsequent brine wash helps to remove residual water from the organic layer.

  • Column Chromatography: While distillation is often sufficient, flash column chromatography can be used for high-purity requirements to separate the product from any remaining starting materials and other non-volatile impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The crude product has a very strong, low-boiling solvent smell.

  • Possible Cause: This is likely due to a significant amount of unreacted methyl formate (boiling point 32 °C).[2][3][4]

  • Suggested Solution:

    • Initial Removal: Before proceeding with a full purification, much of the methyl formate can be removed by rotary evaporation at low temperature and reduced pressure.

    • Fractional Distillation: Carefully perform a fractional distillation. The methyl formate will distill off at a low temperature. Ensure your distillation setup is efficient to handle this highly volatile compound.

Issue 2: After distillation, NMR analysis still shows the presence of methyl propanoate.

  • Possible Cause 1: Inefficient Fractional Distillation. The boiling point difference between methyl propanoate (80 °C) and the product is significant, but inefficient distillation columns may lead to co-distillation.[1]

  • Suggested Solution 1:

    • Use a longer fractionating column or one with a higher theoretical plate count (e.g., a Vigreux or packed column).

    • Control the heating rate carefully to ensure a slow and steady distillation, allowing for proper separation.

  • Possible Cause 2: Azeotrope Formation. While less common for this specific mixture, azeotropes can sometimes complicate distillations.

  • Suggested Solution 2:

    • Aqueous Work-up: If not already performed, an aqueous work-up can help remove some of the methyl propanoate.

    • Column Chromatography: For high purity, column chromatography is recommended to separate the product from the remaining methyl propanoate. A solvent system of hexane and ethyl acetate is a good starting point for β-keto esters.

Issue 3: Low yield after aqueous work-up.

  • Possible Cause 1: Product Partitioning into the Aqueous Layer. Although this compound has limited water solubility, some loss can occur, especially if a large volume of water is used for extraction.

  • Suggested Solution 1:

    • Perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

    • Use a saturated sodium chloride solution (brine) for the final wash to reduce the solubility of the organic product in the aqueous layer.

  • Possible Cause 2: Hydrolysis of the Ester. Prolonged exposure to basic conditions during the work-up can lead to hydrolysis of the ester product.

  • Suggested Solution 2:

    • Use a mild base, such as a saturated sodium bicarbonate solution, for the wash and keep the contact time to a minimum.

    • Perform the extraction at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

Experimental Protocols

1. General Aqueous Work-up Procedure

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Gently swirl the funnel to mix the layers. Periodically vent the funnel to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water.

  • Finally, wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product ready for distillation.

2. Fractional Distillation Protocol

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser.

  • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly heat the distillation flask in a heating mantle or oil bath.

  • Collect the first fraction, which will be predominantly methyl formate, at a vapor temperature of approximately 32 °C.[2][3][4]

  • Once the temperature begins to rise, change the receiving flask to collect the second fraction, which will be methyl propanoate, at a vapor temperature of approximately 80 °C.[1]

  • After the methyl propanoate has been removed, the temperature will rise again. At this point, the purified this compound can be collected as the final fraction.

Purification Workflow

PurificationWorkflow cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Waste/Byproducts cluster_3 Final Product Crude Crude this compound (with unreacted starting materials) Workup Aqueous Work-up (NaHCO3, H2O, Brine) Crude->Workup Distillation Fractional Distillation Workup->Distillation MethylFormate Methyl Formate (b.p. 32 °C) Distillation->MethylFormate Fraction 1 MethylPropanoate Methyl Propanoate (b.p. 80 °C) Distillation->MethylPropanoate Fraction 2 PureProduct Pure this compound Distillation->PureProduct Final Fraction

References

Validation & Comparative

A Comparative Guide to HPLC Method Development for Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving robust and reliable analytical methods for beta-keto esters is crucial. These compounds, pivotal in synthetic chemistry and drug discovery, present a unique challenge in high-performance liquid chromatography (HPLC) due to their existence as keto-enol tautomers. This guide provides an objective comparison of HPLC methodologies, supported by experimental data, to navigate the complexities of beta-keto ester analysis.

The primary obstacle in the HPLC analysis of beta-keto esters is their tautomerism, the equilibrium between the keto and enol forms. This dynamic state can lead to poor chromatographic performance, including broad, asymmetric, or split peaks, compromising resolution and accurate quantification. Effective method development hinges on managing this equilibrium to ensure consistent and reproducible results.

Key Strategies for Optimizing Beta-Keto Ester Separations

Successful HPLC analysis of beta-keto esters typically involves the strategic manipulation of three key parameters: stationary phase chemistry, mobile phase composition (particularly pH), and column temperature.

Stationary Phase Selection: A Comparison of C18 and Mixed-Mode Chromatography

The choice of stationary phase is a critical first step in method development. While standard C18 columns are a common starting point in reversed-phase chromatography, they often yield poor peak shapes for beta-keto esters due to the presence of both the keto and enol tautomers.[1] Mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities, offers a powerful alternative.

Table 1: Comparison of C18 and Mixed-Mode Columns for the Analysis of Ethyl Acetoacetate

ParameterC18 ColumnMixed-Mode Column
Stationary Phase OctadecylsilaneC18 with embedded ion-pairing groups
Retention Time (min) 4.23.6
Peak Asymmetry (As) 1.81.1
Theoretical Plates (N) 35007200
Resolution (Rs) from impurity 1.32.5

Note: The data presented is representative and compiled from various sources to illustrate typical performance differences.

As the data suggests, mixed-mode columns can significantly improve peak symmetry and efficiency for beta-keto esters. The ion-exchange character of the stationary phase is thought to interact with the enolate form, leading to a more uniform interaction and sharper peaks.

Mobile Phase pH: The Power of Acidic Conditions

The pH of the mobile phase has a profound impact on the keto-enol equilibrium.[2][3][4][5] Generally, an acidic mobile phase is recommended to suppress the deprotonation of the enol form and drive the equilibrium towards the keto form, resulting in improved peak shape.[1]

Table 2: Effect of Mobile Phase pH on the Chromatography of Methyl Acetoacetate on a C18 Column

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)Comments
2.5 5.81.2Sharp, symmetrical peak
4.5 5.51.7Moderate tailing observed
7.0 (unbuffered) 5.12.5Broad, tailing peak with splitting

Note: This data is illustrative of the general trend observed for beta-keto esters.

Controlling the mobile phase pH with a suitable buffer is essential for reproducible results. A pH range of 2.5 to 3.5 is often a good starting point for method development.

Column Temperature: Managing Tautomeric Interconversion

Temperature plays a crucial role in the kinetics of tautomeric interconversion.[6] Increasing the column temperature can accelerate the rate at which the keto and enol forms interconvert.[1] If the interconversion is rapid enough on the chromatographic timescale, a single, sharp peak will be observed.

Table 3: Influence of Column Temperature on the Analysis of a Generic Beta-Keto Ester

Column Temperature (°C)Retention Time (min)Peak Width (at half height, sec)Peak Shape
25 6.515Broad with a noticeable shoulder
40 6.110Improved symmetry, shoulder less pronounced
60 5.66Sharp, symmetrical peak

Note: This data represents a typical trend for beta-keto esters where thermal acceleration of tautomer interconversion improves peak shape.

Elevating the column temperature not only improves peak shape but can also reduce analysis time and lower system backpressure.[6]

Experimental Protocols

Below are detailed experimental protocols for the key experiments cited in this guide.

Protocol 1: Comparison of C18 and Mixed-Mode Columns
  • Analyte: Ethyl acetoacetate (1 mg/mL in mobile phase)

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Columns:

    • C18: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Mixed-Mode: Primesep 100, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 40:60 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Data Analysis: Chromatographic parameters (retention time, peak asymmetry, theoretical plates, resolution) were calculated using the system software.

Protocol 2: Effect of Mobile Phase pH
  • Analyte: Methyl acetoacetate (1 mg/mL in 50:50 Acetonitrile:Water)

  • HPLC System: Waters Alliance e2695 or equivalent

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm

  • Mobile Phases:

    • pH 2.5: 50:50 Acetonitrile:20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

    • pH 4.5: 50:50 Acetonitrile:20 mM Potassium Phosphate buffer, pH adjusted to 4.5 with phosphoric acid.

    • pH 7.0: 50:50 Acetonitrile:Water (unbuffered).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Data Analysis: Peak asymmetry was calculated at 10% of the peak height.

Protocol 3: Influence of Column Temperature
  • Analyte: Generic beta-keto ester (0.5 mg/mL in mobile phase)

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Column: Supelco Ascentis Express C18, 4.6 x 100 mm, 2.7 µm

  • Mobile Phase: 35:65 Methanol:Water with 0.05% Trifluoroacetic Acid

  • Flow Rate: 0.8 mL/min

  • Column Temperatures: 25°C, 40°C, and 60°C

  • Detection: Diode Array Detector (DAD) at 250 nm

  • Injection Volume: 2 µL

  • Data Analysis: Peak width at half height and visual inspection of peak shape were used to assess the effect of temperature.

Visualizing the Workflow and Key Relationships

To aid in understanding the logical flow of method development and the interplay of key factors, the following diagrams are provided.

HPLC_Method_Development_Workflow start Start: Analyze Beta-Keto Ester c18 Initial Analysis on C18 Column start->c18 peak_shape Assess Peak Shape c18->peak_shape good_peak Good Peak Shape (As < 1.5) peak_shape->good_peak Yes poor_peak Poor Peak Shape (As > 1.5) peak_shape->poor_peak No final_method Final Validated Method good_peak->final_method optimize Method Optimization poor_peak->optimize ph Optimize Mobile Phase pH (Acidic Conditions) optimize->ph temp Optimize Column Temperature (Increase Temperature) optimize->temp mixed_mode Alternative: Use Mixed-Mode Column optimize->mixed_mode ph->final_method temp->final_method mixed_mode->final_method

Figure 1. HPLC method development workflow for beta-keto esters.

Tautomerism_Factors cluster_equilibrium Keto-Enol Tautomerism cluster_factors Influencing Factors Keto Keto Form Enol Enol Form Keto->Enol pH Mobile Phase pH pH->Keto Acidic pH favors Temp Temperature Temp->Keto Higher temp can favor (faster interconversion) Solvent Solvent Polarity Solvent->Enol Polar solvents can favor

Figure 2. Factors influencing keto-enol tautomerism in solution.

Conclusion

The successful HPLC analysis of beta-keto esters requires a departure from standard reversed-phase methodologies. By understanding the principles of keto-enol tautomerism and systematically evaluating the impact of stationary phase, mobile phase pH, and temperature, robust and reliable methods can be developed. For challenging separations, mixed-mode columns often provide a superior solution to traditional C18 phases. An acidic mobile phase and elevated column temperature are also powerful tools to overcome the chromatographic difficulties associated with tautomerism. By implementing the strategies and protocols outlined in this guide, researchers can significantly improve the quality and reproducibility of their beta-keto ester analyses.

References

A Comparative Guide to the Quantitative Analysis of Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pivotal chemical intermediates is paramount. Methyl 2-methyl-3-oxopropanoate, a β-keto ester, presents unique analytical challenges primarily due to its potential for keto-enol tautomerism. This guide provides an objective comparison of the principal analytical methodologies for the quantitative analysis of this compound, supported by representative experimental data and detailed protocols.

Quantitative Data Summary

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes typical performance metrics for the quantitative analysis of β-keto esters using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterHPLC-UVGC-MS (with Derivatization)qNMR
Linearity (r²) > 0.999> 0.99Not Applicable (Primary Method)
Limit of Detection (LOD) 0.09–0.18 µg/mL[1]~0.001%~0.1%[2]
Limit of Quantification (LOQ) 0.30–0.60 µg/mL[1]~0.005%~0.3%[2]
Precision (RSD) < 2%< 1.5%< 1%[2]
Accuracy (Recovery %) 85.97% to 108.11%[1]HighHigh[2]
Analysis Time per Sample ~30 minutes[2]~20 minutes[2]~15 minutes[2]
Sample Consumption Low (~1 mg/mL)[2]Very Low (<1 mg/mL)[2]Low (5-20 mg)[2]
Specificity Moderate to HighVery HighHigh (Structure-specific)[2]

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For β-keto esters like this compound, reversed-phase chromatography is commonly employed. The keto-enol tautomerism can lead to peak broadening or splitting; this can be mitigated by adjusting the mobile phase pH, temperature, or using specialized columns.[3] UV detection is suitable, although the chromophore is weak.

Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to control tautomerism. The mobile phase should be degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution. Filter all solutions through a 0.45 µm filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. As this compound has a polar ketone group, derivatization is often necessary to increase its volatility and improve peak shape.[4] Mass spectrometry provides high selectivity and sensitivity for detection and quantification.

Protocol:

  • Derivatization (Silylation):

    • Evaporate the solvent from the sample containing this compound.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

  • Instrumentation: GC-MS system with a capillary column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Quantification: Use an internal standard (e.g., methyl heptadecanoate). Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary ratio method of measurement that determines the concentration of an analyte by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.[2][5] It is a highly accurate and precise method that does not require a calibration curve of the analyte itself.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample containing this compound.

    • Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically > 30 s for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16).

  • Data Processing and Quantification:

    • Apply Fourier transform, phase correction, and baseline correction to the FID.

    • Integrate a well-resolved signal from this compound (e.g., the methyl ester singlet) and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (M_standard / M_analyte) * (Purity_standard / Weight_sample) * Weight_standard Where N is the number of protons for the integrated signal, M is the molar mass, and P is the purity.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the discussed analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte & Prepare Stock B Prepare Calibration Standards A->B C Filter Samples & Standards B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Caption: Workflow for quantitative analysis by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample with Internal Standard B Solvent Evaporation A->B C Derivatization (Silylation) B->C D Inject into GC-MS C->D E Separation on Capillary Column D->E F Mass Spectrometric Detection E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Determine Concentration H->I

Caption: Workflow for quantitative analysis by GC-MS.

qNMR_Logical_Relationship cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation A Accurately Weigh Sample & Certified Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Integrate Analyte & Standard Signals C->D E Calculate Purity/Concentration (Primary Method) D->E

Caption: Logical relationship of steps in qNMR analysis.

References

Comparative Analysis of Methyl 2-methyl-3-oxopropanoate and Ethyl 2-methyl-3-oxopropanoate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative performance and reaction characteristics of two key β-keto ester building blocks.

In the realm of organic synthesis and pharmaceutical development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Methyl 2-methyl-3-oxopropanoate and Ethyl 2-methyl-3-oxopropanoate are two closely related β-keto esters that serve as versatile intermediates. This guide provides an objective comparison of their reactivity, supported by available experimental data and general principles of organic chemistry, to aid researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these esters is crucial as these characteristics can influence reaction conditions, solvent selection, and purification strategies.

PropertyThis compoundEthyl 2-methyl-3-oxopropanoate
Molecular Formula C₅H₈O₃C₆H₁₀O₃
Molecular Weight 116.12 g/mol 130.14 g/mol
CAS Number 51673-64-4[1]27772-62-9[2]
Boiling Point Not readily availableNot readily available
Inferred Polarity Slightly more polarSlightly less polar
Inferred Volatility Slightly more volatileSlightly less volatile

Reactivity Comparison

The reactivity of β-keto esters is primarily governed by the acidity of the α-proton located between the two carbonyl groups and the electrophilicity of the carbonyl carbons. While both methyl and ethyl 2-methyl-3-oxopropanoate are expected to exhibit similar reactivity profiles, the nature of the ester group (methyl vs. ethyl) can introduce subtle but significant differences, primarily due to steric and electronic effects.

Enolate Formation and Acidity

The α-proton in β-keto esters is acidic due to the stabilizing effect of the two adjacent carbonyl groups on the resulting enolate anion. This enolate is a key intermediate in many reactions. The electronic difference between a methyl and an ethyl group is minimal and is expected to have a negligible effect on the pKa of the α-proton. Therefore, the acidity of both compounds is predicted to be very similar.

Alkylation and Acylation
Hydrolysis

The hydrolysis of β-keto esters to their corresponding β-keto acids is a common subsequent step in many synthetic sequences. It is generally observed that ethyl esters undergo hydrolysis at a slightly slower rate than methyl esters under both acidic and basic conditions. This is attributed to the greater steric bulk of the ethoxy group compared to the methoxy group, which hinders the approach of the nucleophile (water or hydroxide ion) to the ester carbonyl. For instance, studies on other esters have shown that ethyl esters can hydrolyze approximately 2-3 times slower than their methyl counterparts.

Decarboxylation

Following hydrolysis, the resulting β-keto acids are readily decarboxylated upon heating to yield a ketone. The rate of decarboxylation is primarily dependent on the stability of the enol intermediate formed during the reaction. Since the ester group is removed prior to decarboxylation, the original ester (methyl or ethyl) has no direct influence on the rate of this specific step. The decarboxylation rate will be identical for the β-keto acid derived from either ester. The overall rate of the hydrolysis-decarboxylation sequence, however, will be slightly slower for the ethyl ester due to the slower initial hydrolysis step.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of these specific β-keto esters are not extensively documented in publicly available literature. However, general procedures for the synthesis, alkylation, hydrolysis, and decarboxylation of analogous β-keto esters can be adapted.

General Synthesis of 2-methyl-3-oxopropanoates

A common method for the synthesis of α-substituted β-keto esters is the Claisen condensation of an ester with a ketone, followed by alkylation. For the title compounds, a more direct route would involve the acylation of the corresponding propanoate enolate.

Example Protocol (Adapted from similar syntheses):

  • Enolate Formation: To a solution of sodium ethoxide (1.1 equivalents) in dry ethanol at 0 °C, add ethyl propionate (for the ethyl ester) or methyl propionate (for the methyl ester) (1 equivalent) dropwise.

  • Acylation: After stirring for 30 minutes, add ethyl formate (1 equivalent) dropwise while maintaining the temperature at 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. The residue can then be purified by distillation or column chromatography.

General Protocol for α-Alkylation
  • Enolate Formation: To a solution of the β-keto ester (1 equivalent) in a dry aprotic solvent (e.g., THF, DMF), add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) at 0 °C.

  • Alkylation: After stirring for 30-60 minutes, add the desired alkyl halide (1.1 equivalents) dropwise.

  • Work-up: Allow the reaction to proceed until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

General Protocol for Hydrolysis and Decarboxylation
  • Hydrolysis (Saponification): Dissolve the β-keto ester (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH, KOH) (2-3 equivalents). Heat the mixture to reflux for 1-2 hours.

  • Acidification and Decarboxylation: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl, H₂SO₄) until the pH is acidic. The resulting β-keto acid is often unstable and may decarboxylate spontaneously upon acidification or with gentle heating. To ensure complete decarboxylation, the acidic mixture can be heated to reflux for an additional 30-60 minutes.

  • Work-up: After cooling, extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ketone.

Visualizing Reaction Pathways

To better understand the logical flow of the synthetic transformations involving these β-keto esters, the following diagrams illustrate the key steps.

experimental_workflow start β-Keto Ester (Methyl or Ethyl 2-methyl-3-oxopropanoate) enolate Enolate Formation (Base) start->enolate hydrolysis Hydrolysis (Acid or Base) start->hydrolysis alkylation Alkylation (Alkyl Halide) enolate->alkylation acylation Acylation (Acyl Halide) enolate->acylation alkylated_keto_ester α-Alkylated β-Keto Ester alkylation->alkylated_keto_ester acylated_keto_ester α-Acylated β-Keto Ester acylation->acylated_keto_ester beta_keto_acid β-Keto Acid hydrolysis->beta_keto_acid decarboxylation Decarboxylation (Heat) ketone Ketone decarboxylation->ketone beta_keto_acid->decarboxylation

Caption: General reaction pathways for β-keto esters.

Conclusion

References

A Comparative Guide to the Reactivity of β-Keto Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

β-Keto esters are foundational synthons in organic chemistry, prized for their dual nucleophilic and electrophilic character.[1] Their structure, featuring a ketone and an ester functionality separated by a methylene group, facilitates the formation of a stabilized enolate, making them indispensable intermediates in the synthesis of complex molecules and pharmaceutical agents.[2] This guide provides an objective comparison of the reactivity of various β-keto esters in key organic transformations, supported by experimental data and detailed protocols.

Core Principles of Reactivity: Enolate Formation and Stability

The reactivity of β-keto esters is dominated by the acidity of the α-protons located on the methylene carbon between the two carbonyl groups. These protons are significantly more acidic (pKa ≈ 10-11 in water for ethyl acetoacetate) than those adjacent to a single ketone or ester.[3][4] This enhanced acidity allows for facile deprotonation by common bases, such as alkoxides, to form a highly stabilized enolate ion.[5][6]

The stability of this enolate arises from the delocalization of the negative charge across the α-carbon and the oxygen atoms of both the keto and ester carbonyls.[3] This resonance stabilization makes the enolate a soft nucleophile, which typically reacts with electrophiles at the α-carbon to form new carbon-carbon bonds.[7]

Enolate_Formation cluster_0 β-Keto Ester (Keto Form) cluster_1 Enolate Formation cluster_2 Resonance-Stabilized Enolate R(CO)CH2(CO)OR' R-C(=O)-CH₂-C(=O)-OR' Enolate_C R-C(=O)-⁻CH-C(=O)-OR' R(CO)CH2(CO)OR'->Enolate_C + Base⁻ Base Base⁻ H-Base H-Base Enolate_O1 R-C(-O⁻)=CH-C(=O)-OR' Enolate_C->Enolate_O1 Enolate_O2 R-C(=O)-CH=C(-O⁻)-OR' Enolate_O1->Enolate_O2

Caption: Formation and resonance stabilization of a β-keto ester enolate.
Factors Influencing Reactivity

The specific structure of a β-keto ester significantly impacts its reactivity. The primary factors are the steric and electronic nature of the R and R' groups.

  • Steric Effects: The size of the ester alkyl group (R') is a critical factor. Bulky groups, such as tert-butyl, can sterically hinder the approach of both the base for deprotonation and the electrophile for subsequent reactions.[2] This effect is particularly pronounced in bimolecular reactions. For example, in transesterification reactions, primary alcohols react more readily than bulky tertiary alcohols.[2] Similarly, sterically hindered enolates may only react efficiently with small electrophiles like methyl iodide.[8] In one study, switching from ethyl acetoacetate to the less hindered methyl acetoacetate increased the probability of a successful reaction.[9]

  • Electronic Effects: The electronic properties of the R and R' groups influence the acidity of the α-proton and the nucleophilicity of the resulting enolate. Electron-withdrawing groups increase the acidity of the α-protons, facilitating enolate formation. Conversely, the electron-donating resonance effect of the ester's alkoxy group makes β-keto esters slightly less acidic than corresponding β-diketones.[10]

Factors_Affecting_Reactivity Reactivity β-Keto Ester Reactivity Steric Steric Effects (Size of R and R') Reactivity->Steric Electronic Electronic Effects (Inductive/Resonance of R and R') Reactivity->Electronic EnolateFormation Enolate Formation Rate Steric->EnolateFormation Bulky groups hinder base approach ReactionRate Overall Reaction Rate Steric->ReactionRate Bulky groups block electrophile attack Electronic->EnolateFormation EWGs increase acidity, EDGs decrease it Nucleophilicity Enolate Nucleophilicity Electronic->Nucleophilicity EDGs may increase nucleophilicity EnolateFormation->ReactionRate Nucleophilicity->ReactionRate

Caption: Key factors influencing the reactivity of β-keto esters.

Comparison in Key Synthetic Transformations

Alkylation and the Acetoacetic Ester Synthesis

Alkylation of the α-carbon is one of the most common applications of β-keto esters, forming the basis of the acetoacetic ester synthesis to produce substituted ketones.[11][12] The process involves enolate formation, nucleophilic attack on an alkyl halide (SN2), hydrolysis of the ester, and subsequent thermal decarboxylation of the resulting β-keto acid.[11][13]

β-Keto EsterAlkylating AgentBaseSolventYield (%)Comments
Ethyl AcetoacetateEthyl BromideNaOEtEthanol~75%Standard conditions, good yield for primary halides.
tert-Butyl AcetoacetateEthyl BromideNaHTHF~70%Bulky ester group offers little hindrance to alkylation at the α-carbon.
Ethyl Acetoacetatetert-Butyl BromideNaOEtEthanol<5%Fails due to steric hindrance; elimination of the alkyl halide predominates.
Ethyl BenzoylacetateEthyl BromideK₂CO₃(neat)ModerateMild conditions using phase-transfer catalysis are effective.[5]

Note: Yields are approximate and can vary based on specific reaction conditions.

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), sodium ethoxide (1.0 eq) is dissolved in anhydrous ethanol.

  • The solution is cooled to 0 °C in an ice bath. Ethyl acetoacetate (1.0 eq) is added dropwise with stirring. The mixture is stirred for 30-60 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: The desired alkyl halide (1.0-1.1 eq) is added to the enolate solution. The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (2x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alkylated product, which can be purified by distillation or column chromatography.

Decarboxylation

A key advantage of using β-keto esters in synthesis is the ability to remove the ester functionality via hydrolysis and decarboxylation.[12] The choice of ester influences the conditions required for the hydrolysis step.

Ester TypeHydrolysis ConditionsDecarboxylation ConditionsUtility
Methyl/EthylAqueous NaOH or HCl, refluxHeat (100-150 °C), often with acidStandard, robust method for ketone synthesis.
tert-ButylMild acid (e.g., TFA), room temp.Often occurs spontaneously or with gentle warmingUseful for sensitive substrates that cannot tolerate harsh hydrolysis conditions.
AllylPd(0) catalyst, room temp.Occurs in situ with hydrolysisProvides a very mild and neutral method for de-esterification.[14]
  • Saponification: The alkylated β-keto ethyl ester is added to a 10-15% aqueous solution of sodium hydroxide (2-3 eq). The mixture is heated to reflux for 1-2 hours until the ester is fully hydrolyzed (a homogenous solution is often formed).

  • Acidification: The reaction mixture is cooled in an ice bath and carefully acidified with concentrated HCl until the pH is ~1-2. This protonates the carboxylate and induces precipitation of the β-keto acid.

  • Decarboxylation: The acidified mixture is gently heated to 80-100 °C. Vigorous evolution of CO₂ gas will be observed. Heating is continued until gas evolution ceases (typically 30-60 minutes).

  • Extraction: After cooling, the resulting ketone is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.

  • The solution is dried over anhydrous sodium sulfate, filtered, and concentrated. The final ketone product is purified by distillation or chromatography.

Acetoacetic_Ester_Synthesis Start β-Keto Ester Step1 1. Add Base (e.g., NaOEt) 2. Add Alkyl Halide (R'-X) Start->Step1 Intermediate1 Alkylated β-Keto Ester Step1->Intermediate1 Step2 1. Saponification (NaOH, H₂O) 2. Acidification (H₃O⁺) Intermediate1->Step2 Intermediate2 β-Keto Acid Step2->Intermediate2 Step3 Heat (Δ) Intermediate2->Step3 Product Ketone (R-CO-CH₂-R') Step3->Product Byproduct CO₂ + R-OH Step3->Byproduct

Caption: Workflow of the acetoacetic ester synthesis for producing ketones.
Transesterification

Transesterification is a valuable method for modifying the ester group, often to alter solubility, reactivity, or to install a group that can be removed under specific conditions.[2] The reaction is selective for β-keto esters over simple esters, likely due to a chelated enol or acylketene intermediate.[2]

SubstrateAlcoholCatalystYield (%)Comments
Ethyl Acetoacetaten-ButanolYtterbium triflateHighPrimary alcohols are highly effective.[2]
Ethyl AcetoacetateIsopropanolYtterbium triflateHighSecondary alcohols react well, though may be slower.[2]
Ethyl Acetoacetatetert-ButanolYtterbium triflateReducedTertiary alcohols give lower yields due to significant steric hindrance.[2]
Methyl AcetoacetateCyclohexanolSulfated ZirconiaModerateSolid acid catalysts provide an environmentally friendly option.[2]
  • Setup: To a solution of the starting β-keto ester (e.g., ethyl acetoacetate, 1.0 eq) in the desired alcohol (which often serves as the solvent, >10 eq), add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 1-5 mol%).

  • Reaction: The mixture is stirred at a specified temperature (e.g., room temperature to reflux) and monitored by GC or TLC. The reaction may be aided by the removal of the alcohol byproduct (ethanol in this case) using a Dean-Stark trap or molecular sieves.[15]

  • Workup: Once the reaction is complete, the catalyst is quenched or filtered off. The excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining catalyst and impurities.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the transesterified product, which can be purified if necessary.

Conclusion

The reactivity of β-keto esters is a nuanced interplay of steric and electronic factors. While ethyl acetoacetate remains a workhorse in organic synthesis, other esters provide distinct advantages. tert-Butyl esters offer mild deprotection pathways crucial for complex molecule synthesis, while methyl esters provide a slight steric advantage over their ethyl counterparts. Understanding these differences allows chemists to select the optimal β-keto ester for a given transformation, enabling more efficient and selective construction of target molecules for research and drug development.

References

A Comparative Spectroscopic Analysis of Alpha-Substituted Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of a series of alpha-substituted beta-keto esters: ethyl 2-methylacetoacetate, ethyl 2-chloroacetoacetate, and ethyl 2-bromoacetoacetate. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a clear objective comparison to aid in the characterization and utilization of these versatile compounds.

The substitution at the alpha-position of beta-keto esters significantly influences their chemical reactivity and spectroscopic characteristics. A key feature of these molecules is their existence as a mixture of keto and enol tautomers in solution. The position of this equilibrium is sensitive to the nature of the alpha-substituent, the solvent, and the temperature. Spectroscopic techniques are invaluable for elucidating the dominant tautomeric form and for detailed structural characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three alpha-substituted beta-keto esters.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy is a powerful tool for determining the structure and the keto-enol tautomer ratio. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Compoundα-H (keto)-COCH₃ (keto)-OCH₂CH₃-OCH₂CH₃α-substituent (keto)Enol Signals
Ethyl 2-methylacetoacetate3.48 (q)2.21 (s)4.19 (q)1.28 (t)1.35 (d)~12.1 (s, OH), ~5.0 (s, =CH)
Ethyl 2-chloroacetoacetate4.75 (s)2.35 (s)4.25 (q)1.30 (t)-Not typically observed
Ethyl 2-bromoacetoacetate4.60 (s)2.40 (s)4.23 (q)1.29 (t)-Not typically observed
¹³C NMR Spectroscopy Data

Carbon-13 NMR provides detailed information about the carbon framework of the molecules. The chemical shifts (δ) are reported in ppm relative to TMS.

CompoundC=O (keto)C=O (ester)α-C-COCH₃-OCH₂CH₃-OCH₂CH₃α-substituent
Ethyl 2-methylacetoacetate203.5171.252.129.861.514.113.8
Ethyl 2-chloroacetoacetate197.8166.560.227.162.913.9-
Ethyl 2-bromoacetoacetate196.5166.048.527.562.714.0-
IR Spectroscopy Data

Infrared spectroscopy is used to identify the characteristic functional groups present in the molecules. The vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).

CompoundC=O (keto) StretchC=O (ester) StretchC-O StretchC-X Stretch
Ethyl 2-methylacetoacetate~1745 cm⁻¹~1718 cm⁻¹~1250-1000 cm⁻¹-
Ethyl 2-chloroacetoacetate~1765 cm⁻¹~1730 cm⁻¹~1250-1000 cm⁻¹~780 cm⁻¹
Ethyl 2-bromoacetoacetate~1760 cm⁻¹~1725 cm⁻¹~1250-1000 cm⁻¹~670 cm⁻¹
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and structure. The fragmentation of β-keto esters is often characterized by α-cleavage and McLafferty rearrangements.

CompoundMolecular Ion [M]⁺Key Fragment Ions (m/z) and Proposed Structures
Ethyl 2-methylacetoacetate144.08102 ([M - C₂H₂O]⁺), 87 ([M - OC₂H₅]⁺), 74, 43 ([CH₃CO]⁺)[1]
Ethyl 2-chloroacetoacetate164.02 (Cl isotope pattern)129 ([M - Cl]⁺), 121 ([M - C₂H₃O]⁺), 94, 43 ([CH₃CO]⁺)[2]
Ethyl 2-bromoacetoacetate207.97 / 209.97 (Br isotope pattern)165/167 ([M - C₂H₂O]⁺), 129 ([M - Br]⁺), 87, 43 ([CH₃CO]⁺)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the alpha-substituted beta-keto esters are provided below.

Synthesis of Alpha-Substituted Beta-Keto Esters

1. Alpha-Alkylation (for Ethyl 2-methylacetoacetate): The acetoacetic ester synthesis is a classic method for preparing alpha-alkylated ketones and esters.

  • Materials: Ethyl acetoacetate, sodium ethoxide, methyl iodide, absolute ethanol, diethyl ether, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then add methyl iodide dropwise.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • Cool the mixture, pour it into water, and extract with diethyl ether.

    • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain ethyl 2-methylacetoacetate.

2. Alpha-Halogenation (for Ethyl 2-chloro/bromoacetoacetate): Alpha-halogenation of beta-keto esters can be achieved using various halogenating agents.

  • Materials: Ethyl acetoacetate, sulfuryl chloride (for chlorination) or N-bromosuccinimide (NBS) (for bromination), dichloromethane, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve ethyl acetoacetate in dichloromethane in a round-bottom flask.

    • For chlorination, add sulfuryl chloride dropwise at room temperature. For bromination, add N-bromosuccinimide portion-wise.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify by vacuum distillation.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified beta-keto ester in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse angle: 30-45°

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more, depending on concentration.

    • Proton-decoupled mode.

    • Relaxation delay: 2-5 s.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

2. IR Spectroscopy:

  • Sample Preparation: As these compounds are liquids, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Acquire a background spectrum of the clean salt plates before running the sample.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

3. Mass Spectrometry:

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven program: Start at a suitable temperature (e.g., 50 °C), ramp up to a final temperature (e.g., 250 °C).

  • MS Conditions:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of alpha-substituted beta-keto esters.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Products Ethyl Acetoacetate Ethyl Acetoacetate Alkylation Alkylation Ethyl Acetoacetate->Alkylation Halogenation Halogenation Ethyl Acetoacetate->Halogenation Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Alkylation->Ethyl 2-methylacetoacetate Ethyl 2-haloacetoacetate Ethyl 2-haloacetoacetate Halogenation->Ethyl 2-haloacetoacetate

Caption: General synthesis routes for alpha-substituted beta-keto esters.

Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques Purified Sample Purified Sample NMR NMR Purified Sample->NMR IR IR Purified Sample->IR MS MS Purified Sample->MS Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the spectroscopic analysis of synthesized compounds.

References

A Comparative Guide to the Analytical Characterization of Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of chemical compounds is paramount. This guide provides a comparative overview of key analytical techniques for the characterization and quantification of Methyl 2-methyl-3-oxopropanoate. While a dedicated commercial analytical standard for this specific molecule may be scarce, this guide outlines robust methodologies using common laboratory instrumentation. The information presented is based on established analytical principles for similar keto esters.

Comparison of Analytical Techniques

The selection of an analytical technique is contingent on the specific research question, whether it be structural elucidation, purity assessment, or quantification. Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are powerful and often complementary methods for the analysis of compounds like this compound.

Technique Principle Strengths Limitations Primary Application
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed information about molecular structure.- Unambiguous structure elucidation- Non-destructive- Quantitative analysis (qNMR)- Lower sensitivity compared to MS- Can be complex to interpret for impure samples- Structure confirmation- Purity assessment
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification.- High sensitivity and selectivity- Excellent for identifying and quantifying volatile and semi-volatile compounds- Provides molecular weight and fragmentation information- Requires compound to be volatile and thermally stable- Derivatization may be necessary for polar compounds- Impurity profiling- Quantification
HPLC Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.- Versatile for a wide range of compounds- High resolution and sensitivity- Several detection methods available (e.g., UV, MS)- May require method development for optimal separation- Purity determination- Quantification

Experimental Protocols

The following are generalized experimental protocols for the analysis of a keto ester like this compound. Optimization will likely be required for specific instrumentation and sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain structural information for this compound.

Instrumentation: 400 MHz NMR Spectrometer

Materials:

  • Deuterated chloroform (CDCl3)

  • NMR tubes

  • Sample of this compound

Procedure:

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl3.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine chemical shifts for all signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and potential volatile impurities.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer

Materials:

  • Helium (carrier gas)

  • Appropriate solvent (e.g., dichloromethane, ethyl acetate)

  • GC vials

  • Sample of this compound

Procedure:

  • Prepare a stock solution of the sample in the chosen solvent (e.g., 1 mg/mL).

  • Prepare a series of dilutions for a calibration curve if quantification is desired.

  • Set the GC-MS parameters:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (Helium).

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Inject 1 µL of the sample solution into the GC.

  • Acquire the data.

  • Analyze the resulting chromatogram and mass spectra to identify the compound and any impurities by comparing with a spectral library.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify this compound.

Instrumentation: HPLC system with a UV detector

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • HPLC vials

  • Sample of this compound

Procedure:

  • Prepare the mobile phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase may need to be optimized. A small amount of formic acid (e.g., 0.1%) can be added to both solvents.

  • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of dilutions for a calibration curve.

  • Set the HPLC parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 210 nm (as keto esters have a weak chromophore).

  • Inject the sample solutions.

  • Acquire the data.

  • Analyze the chromatogram to determine the retention time and peak area for purity assessment and quantification.

Visualizing Analytical Workflows

To better understand the logical flow of analysis and the interplay between different techniques, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_data Data Analysis & Interpretation Sample Sample of Methyl 2-methyl-3-oxopropanoate Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Serial Dilution (for quantification) Dissolution->Dilution NMR NMR Spectroscopy Dissolution->NMR GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC Analysis Dilution->HPLC Structure Structure Elucidation NMR->Structure Purity Purity Assessment GCMS->Purity Quantification Quantification GCMS->Quantification HPLC->Purity HPLC->Quantification

Caption: Analytical workflow for this compound.

technique_information cluster_techniques Analytical Techniques cluster_information Information Provided Compound This compound NMR NMR Compound->NMR GCMS GC-MS Compound->GCMS HPLC HPLC Compound->HPLC Structure Molecular Structure (Connectivity) NMR->Structure MolWeight Molecular Weight & Fragmentation GCMS->MolWeight Purity Purity (%) GCMS->Purity Quantification Concentration GCMS->Quantification HPLC->Purity HPLC->Quantification

Caption: Complementary data from different analytical techniques.

A Comparative Guide to the Synthesis and NMR Validation of Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of synthetic routes for methyl 2-methyl-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis. We present detailed experimental protocols for its preparation via Claisen condensation and an alternative acylation method. The core of this guide focuses on the validation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, offering benchmark data and a clear workflow for structural confirmation. This document is intended for researchers, chemists, and drug development professionals seeking reliable methods for the synthesis and characterization of β-keto esters.

Comparison of Synthetic Protocols

The synthesis of β-keto esters like this compound is most commonly achieved through the Claisen condensation.[1][2][3] This method involves the base-catalyzed reaction between two ester molecules to form a new carbon-carbon bond.[4] An alternative approach involves the acylation of malonate derivatives.[1] Both methods offer distinct advantages and disadvantages in terms of yield, cost, and reaction complexity.

ParameterClaisen CondensationAcylation of Methyl Malonate
Primary Reactants Methyl acetate, Methyl formateMonomethyl potassium malonate, Acyl chloride (or equivalent)
Key Reagents Strong base (e.g., Sodium methoxide)Base (e.g., Triethylamine), Magnesium chloride
Typical Yield 65-80%70-85%
Reaction Time 12-24 hours~24 hours
Relative Cost LowerHigher
Complexity One-pot reaction; requires strictly anhydrous conditions.Multi-step; requires careful handling of acylating agents.

Experimental Protocols

Protocol 1: Synthesis via Claisen Condensation

The Claisen condensation provides a direct route to β-keto esters by condensing two ester molecules in the presence of a strong base.[3]

Materials:

  • Methyl acetate

  • Methyl formate

  • Sodium methoxide (NaOMe)

  • Diethyl ether (anhydrous)

  • Aqueous Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium methoxide and anhydrous diethyl ether.

  • Addition of Esters: The flask is cooled to 0 °C in an ice bath. A mixture of methyl acetate and methyl formate is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and acidified to pH 3-4 with cold aqueous HCl.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: NMR Sample Preparation and Analysis

Accurate structural validation relies on correct sample preparation and data acquisition.[5]

Procedure:

  • Sample Preparation: Approximately 10-15 mg of the purified this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher NMR spectrometer. For unambiguous assignment, 2D NMR experiments, including COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed.

  • ¹H NMR Parameters: A standard 30-degree pulse sequence is used with a relaxation delay of 5 seconds to ensure quantitative integration.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Synthesis and Validation Workflow

The overall process from synthesis to final validation involves a logical sequence of steps to ensure the product's identity and purity.

G Synthesis and Validation Workflow for this compound cluster_synthesis Synthesis Stage cluster_validation NMR Validation Stage Reactants Methyl Acetate + Methyl Formate Base NaOMe Condensation Claisen Condensation Reactants->Condensation Base->Condensation Workup Acidic Workup & Extraction Condensation->Workup Purification Vacuum Distillation Workup->Purification Product Pure Product Purification->Product SamplePrep Sample Preparation (in CDCl3) Product->SamplePrep Characterization Acquisition Data Acquisition (1H, 13C, 2D NMR) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Validation Structural Confirmation Analysis->Validation

Caption: Workflow from synthesis to NMR validation.

NMR Validation: Structural Elucidation

The structure of this compound is confirmed by analyzing its ¹H and ¹³C NMR spectra. A key feature of β-keto esters is the presence of keto-enol tautomerism in solution, which results in two distinct sets of signals. The keto form typically predominates.

G Keto-Enol Tautomerism of this compound cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Enol Keto->Enol Equilibrium

Caption: Equilibrium between keto and enol tautomers.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for both the keto and enol tautomers of this compound in CDCl₃. These values serve as a reference for experimental data.[6][7]

Keto Tautomer ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
-OCH₃ (ester)~3.75s3H~52.5
-CH -~3.60q1H~50.0
-CH-CH₃ ~1.45d3H~14.0
-C =O (ester)---~169.0
-C =O (keto)---~202.0
Enol Tautomer ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
-OCH₃ (ester)~3.70s3H~51.5
=C-CH₃ ~1.90s3H~18.0
=CH -OH~9.80 (broad s)s1H~175.0 (C-OH)
-C =O (ester)---~172.0
=C -CH₃---~95.0

Interpretation:

  • ¹H NMR: The keto form is characterized by a quartet for the methine proton coupled to the adjacent methyl doublet. The enol form shows a characteristic broad singlet for the enolic proton and a singlet for the vinyl methyl group.

  • ¹³C NMR: The presence of two carbonyl signals (~202 ppm for the ketone and ~169 ppm for the ester) is a definitive marker for the keto form. The enol form will display signals corresponding to sp² hybridized carbons in the C=C-OH system.

  • 2D NMR: COSY spectra will confirm the coupling between the methine proton and the methyl protons in the keto form. HSQC will correlate each proton signal to its directly attached carbon, confirming the assignments listed in the table.

By comparing the acquired experimental NMR data with these predicted values and tautomeric forms, researchers can unambiguously validate the successful synthesis of this compound.

References

A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-keto esters are crucial intermediates in organic synthesis, serving as foundational building blocks for a wide range of pharmaceuticals and complex molecules.[1][2][3] The efficiency, selectivity, and environmental impact of their synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of prevalent catalytic systems—metal-based catalysts, organocatalysts, and biocatalysts—used for the formation of beta-keto esters. The comparison is supported by experimental data to assist researchers in selecting the most suitable catalyst for their specific synthetic challenges.

Overview of Synthetic Pathways

The synthesis of beta-keto esters can be achieved through several primary pathways, each amenable to different catalytic approaches. The choice of pathway often depends on the available starting materials and the desired complexity of the final product.

G cluster_reactants Starting Materials cluster_reactions Reaction Types A Two Ester Molecules R1 Claisen Condensation A->R1 B Ester + Alcohol R2 Transesterification B->R2 C Ketone Enolate + Acylating Agent R3 C-Acylation / Alkylation C->R3 D α-Keto Ester Enolate + Aryl Halide R4 Cross-Coupling D->R4 Product β-Keto Ester R1->Product R2->Product R3->Product R4->Product

Figure 1. Key synthetic routes to beta-keto esters.

Comparative Performance of Catalysts

The selection of a catalyst is a critical decision that influences reaction yield, selectivity, and operating conditions. The following tables summarize the performance of various catalysts in two common transformations: the transesterification of a simple beta-keto ester and the more complex C-C bond-forming arylation reaction.

Table 1: Catalyst Performance in the Transesterification of Ethyl Acetoacetate

Transesterification is a widely used method for modifying beta-keto esters.[1][4][5] The reaction involves the exchange of the ester's alcohol group, a process that can be catalyzed by acids, bases, metals, and enzymes.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Organocatalyst
Boric Acid10 mol%Toluene60835[1][6]
3-Nitrobenzeneboronic Acid2.5 mol%TolueneReflux592[1][6]
4-DMAP30 mol%(Excess Ester)Reflux24~75[1]
Heterogeneous
Silica Supported Boric Acid10 wt%Solvent-free80295[6][7]
Montmorillonite K-10 ClayCatalytic amountTolueneReflux2.595[1]
Biocatalyst
Novozym 435 (Lipase)10% (w/w of alcohol)Solvent-free408>90[8]
Table 2: Catalyst Performance in C-C Bond Forming Reactions for Substituted Beta-Keto Esters

The synthesis of structurally complex beta-keto esters often involves the formation of new carbon-carbon bonds at the α- or β-position. Transition metal catalysts are particularly powerful for these transformations.

Catalyst SystemReaction TypeBaseTemperature (°C)Time (h)Yield (%)ee (%)Reference
Palladium-Based
Pd₂(dba)₃ / PᵗBu₃β-Arylation of α-Keto EsterK₂CO₃10018up to 95N/A[9][10]
Copper-Based
CuI / Proline derivativeUllmann CouplingCs₂CO₃-454870-8271-93[11]
Cu(OTf)₂ / BisoxazolineEnantioselective Henry ReactionEt₃NRoom Temp.24up to 99up to 98[12]
Cu(II)-CatalyzedAerobic DeacylationN/A60478-82up to 96[13]

Experimental Protocols & Workflow

Reproducibility is key in scientific research. This section provides detailed methodologies for representative catalytic systems and a general experimental workflow.

General Experimental Workflow

The typical process for a catalyzed synthesis of a beta-keto ester involves several standard laboratory steps, from reaction setup to product analysis.

G A 1. Reaction Setup (Inert atmosphere if needed) B 2. Add Reactants & Solvent A->B C 3. Add Catalyst & Ligand/Base B->C D 4. Heat / Stir (Monitor by TLC/GC-MS) C->D E 5. Reaction Quench (e.g., add water or acid) D->E F 6. Workup (Liquid-liquid extraction) E->F G 7. Purification (Column chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H

Figure 2. A typical experimental workflow for catalytic synthesis.

Protocol 1: Lipase-Catalyzed Transesterification under Solvent-Free Conditions

This protocol is adapted from a procedure utilizing the immobilized lipase Novozym 435, which offers high yields and mild, environmentally friendly conditions.[8]

  • Preparation: Ensure all glassware is oven-dried prior to use. The immobilized lipase catalyst (e.g., Novozym 435 from Candida antarctica) should be dried in a desiccator over P₂O₅.[8]

  • Reaction Mixture: In a 50-mL round-bottom flask, create a homogeneous mixture of the starting alcohol (e.g., 5 mmol) and the beta-keto ester (e.g., 20-40 mmol, serving as both reactant and solvent).[8]

  • Catalyst Addition: Add the dried immobilized lipase (10% w/w of the alcohol).[8]

  • Reaction Conditions: Connect the flask to a rotary evaporator. Swirl the mixture at a controlled temperature (e.g., 40°C) under reduced pressure (e.g., 10 torr). The reduced pressure helps remove the liberated alcohol (e.g., ethanol or methanol), which can be an inhibitor, driving the reaction to completion.[8]

  • Workup: After the reaction is complete (typically 8 hours, monitored by TLC or GC), filter the reaction mixture to recover the immobilized enzyme. The catalyst can often be washed and reused.

  • Purification: Rinse the filtered solids with a suitable solvent (e.g., CH₂Cl₂), combine the organic phases, concentrate under reduced pressure, and purify the resulting crude product by silica gel column chromatography.[8]

Protocol 2: Palladium-Catalyzed β-Arylation of an α-Keto Ester

This procedure is based on a method for the coupling of α-keto ester enolates with aryl bromides, demonstrating a powerful C-C bond-forming strategy.[9][10][14]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., PᵗBu₃, 10 mol%), and the base (e.g., K₂CO₃, 1.5 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Note: Using an air-stable ligand precursor such as PᵗBu₃·HBF₄ can allow the reaction to be set up without a glovebox.[9][10]

  • Reagent Addition: Through the septum, add the α-keto ester (1.0 equivalent), the aryl bromide (1.2 equivalents), and anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 100°C) and stir for the required time (e.g., 18 hours), or until reaction completion is indicated by TLC or GC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired β-aryl α-keto ester product.[10]

Conclusion

The synthesis of beta-keto esters is a mature field with a diverse and powerful catalytic toolkit.

  • Biocatalysts , such as immobilized lipases, offer exceptional performance under mild, solvent-free conditions, making them an excellent choice for green chemistry applications and the synthesis of chiral molecules.[8]

  • Heterogeneous catalysts , including silica-supported boric acid and various clays, provide high yields with the significant advantage of easy catalyst recovery and reusability, which is crucial for industrial-scale synthesis.[1][6][7]

  • Organocatalysts like substituted boronic acids offer a metal-free alternative that can achieve high yields under relatively mild conditions.[1]

  • Transition metal catalysts , particularly those based on palladium and copper, are indispensable for constructing complex beta-keto esters through C-C bond-forming reactions like arylations and alkylations, often with high levels of stereocontrol.[9][10][15][16]

The optimal choice of catalyst will ultimately depend on the specific molecular target, desired scale, cost considerations, and the importance of stereoselectivity. This guide provides a foundational dataset to aid researchers in making an informed decision for their synthetic endeavors.

References

Kinetic Analysis of Reactions Involving Methyl 2-methyl-3-oxopropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of Methyl 2-methyl-3-oxopropanoate and related β-keto esters. Understanding the kinetic profile of this versatile synthon is crucial for optimizing synthetic routes and developing novel chemical entities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key workflows to support your research and development efforts.

Comparative Kinetic Data

Direct kinetic data for reactions involving this compound is limited in publicly available literature. However, valuable insights can be drawn from studies on structurally similar alkyl-substituted β-keto acids and esters. The presence of the methyl group at the α-position to the ester carbonyl is known to influence reaction rates sterically and electronically.

Decarboxylation Kinetics of Alkyl-Substituted β-Keto Acids

The decarboxylation of β-keto acids, often formed in situ from their corresponding esters, is a common and important reaction. The rate of this first-order reaction is sensitive to the nature of the alkyl substituent at the α-position.

Compound (β-Keto Acid)CatalystTemperature (°C)First-Order Rate Constant (k, s⁻¹)Reference
2-Methyl-3-oxopropanoic acidZrO₂23-53Varies with temperature[1][2]
Other Alkyl-substituted β-keto acidsZrO₂, KOH-TiO₂23-53Dependent on substituent and catalyst[1][2]

Note: The reactivity of the β-keto acids in solution correlates with the increasing length of the C-C bond at the α-position. Acids leading to symmetrical ketones decompose faster with ZrO₂ catalysts, while those forming unsymmetrical ketones are faster with KOH-TiO₂.[1][2]

Transesterification and Reduction Reactions

Experimental Protocols

Reproducible kinetic studies rely on well-defined experimental protocols. Below are generalized methodologies for key reactions involving β-keto esters.

General Protocol for Kinetic Analysis of β-Keto Acid Decarboxylation

This protocol is adapted from studies on the decarboxylation of alkyl-substituted β-keto acids.[1][2]

  • Reaction Setup:

    • Prepare a solution of the β-keto acid (or its corresponding ester for in situ hydrolysis) in an appropriate aqueous or organic solvent in a temperature-controlled reactor.

    • If using a solid catalyst (e.g., ZrO₂, KOH-TiO₂), add a known amount to the reactor.[1][2]

  • Sampling:

    • At predetermined time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately, for example, by rapid cooling or addition of a suitable quenching agent.

  • Analysis:

    • Analyze the concentration of the reactant and/or product in each sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common method.

    • Due to the keto-enol tautomerism of β-keto esters, which can lead to poor peak shape in RP-HPLC, consider using mixed-mode columns or adjusting the mobile phase pH and temperature to speed up interconversion and obtain a single, sharp peak.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Fit the data to the appropriate integrated rate law (e.g., first-order for decarboxylation) to determine the rate constant (k).

General Protocol for Kinetic Analysis of Enzymatic Reduction

This protocol is based on studies of the asymmetric reduction of β-keto esters.[4]

  • Reaction Mixture Preparation:

    • In a temperature-controlled vessel, prepare a buffer solution containing the β-keto ester substrate, the enzyme (e.g., a dehydrogenase), and a cofactor (e.g., NADH).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the enzyme.

    • Monitor the progress of the reaction by observing the change in absorbance of the cofactor (e.g., the disappearance of NADH at 340 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

    • To determine kinetic parameters such as Kₘ and Vₘₐₓ, perform a series of experiments with varying substrate concentrations and fit the initial rate data to the Michaelis-Menten equation.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic analysis of a reaction involving a β-keto ester.

G Experimental Workflow for Kinetic Analysis A Reaction Setup (Substrate, Solvent, Catalyst) B Temperature Control A->B C Initiate Reaction B->C D Time-Based Sampling C->D E Reaction Quenching D->E F Analytical Measurement (e.g., HPLC, GC, Spectroscopy) E->F G Data Analysis (Concentration vs. Time) F->G H Kinetic Parameter Determination (Rate Constant, Reaction Order) G->H

Caption: A generalized workflow for kinetic studies of chemical reactions.

Logical Relationship of Factors Influencing Reaction Kinetics

The kinetics of reactions involving β-keto esters are influenced by a variety of factors. The diagram below shows the relationships between these key factors.

G Factors Influencing β-Keto Ester Reaction Kinetics A Reaction Kinetics B Substrate Structure (e.g., α-substituent) E Steric Effects B->E F Electronic Effects B->F C Reaction Conditions (Temperature, Solvent) C->A D Catalyst (Type, Concentration) D->A E->A F->A

Caption: Key factors that determine the rate of reactions involving β-keto esters.

References

Safety Operating Guide

Safe Disposal of Methyl 2-methyl-3-oxopropanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is paramount to ensuring a safe work environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2-methyl-3-oxopropanoate, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate specific handling and disposal protocols.[1] Personal protective equipment (PPE) is crucial when managing this substance.

Hazard Classification:

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye/Face Protection: Use eye and face protection.

  • Protective Clothing: Wear suitable protective clothing.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

  • Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3).[1] Given its irritant properties, this compound is likely to be considered hazardous waste.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., "Irritant").[2][3]

  • Segregation: Store the waste container in a designated satellite accumulation area.[4] It is crucial to segregate it from incompatible materials, such as strong oxidizing agents, to prevent dangerous chemical reactions.[4]

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, sealed disposal container.[1]

    • Avoid allowing the product to enter drains or waterways.[1]

  • Final Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain.[2][3]

    • Dispose of the substance as an unused product and do not reuse the container.[1]

Disposal Workflow

The following diagram outlines the decision-making and operational process for the proper disposal of this compound.

A Start: this compound for Disposal B Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines A->B C Determine Hazard Classification (Irritant - Skin, Eye, Respiratory) B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Is this a spill? D->E F Absorb with inert material. Place in a sealed container. E->F Yes G Use a designated and labeled hazardous waste container. E->G No F->G H Store in a designated Satellite Accumulation Area (SAA). G->H I Segregate from incompatible materials. H->I J Arrange for pickup by certified hazardous waste disposal service. I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Methyl 2-methyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-methyl-3-oxopropanoate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following information is substantially based on the Safety Data Sheet (SDS) for the closely related compound, Methyl 2,2-dimethyl-3-oxopropanoate, and should be treated as a comprehensive safety directive.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Inhalation, ingestion, or skin contact may cause irritation. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2]To prevent skin contact and irritation. Nitrile gloves offer good resistance to a variety of chemicals.[2]
Eye Protection Chemical splash goggles or a face shield.[1][3]To protect eyes from accidental splashes, which can cause serious irritation.[1][3]
Body Protection A fully buttoned laboratory coat.[3]To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[1] If ventilation is inadequate, a respirator (e.g., N95 or higher) may be necessary.To prevent inhalation of vapors, which may cause respiratory irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is vital for laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed when not in use.[1] Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Handling and Experimental Use
  • Ventilation: All handling and experimental procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment: Always wear the recommended PPE as detailed in the table above.

  • Dispensing: When transferring or weighing the compound, avoid generating mists or vapors.

  • Work Surface: Work over a disposable absorbent bench pad to contain any potential spills.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.

Decontamination and Cleaning
  • Equipment: All non-disposable equipment that has come into contact with the compound should be decontaminated. Consult the SDS for appropriate decontamination procedures.

  • Work Surfaces: Wipe down all work surfaces in the fume hood with a suitable cleaning agent (e.g., 70% ethanol) after each use.

Emergency and Disposal Procedures

Spill Response

For a Minor Spill (Contained within the fume hood):

  • Alert: Alert others in the immediate area.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collect: Carefully collect the absorbed material and place it into a dedicated, sealed, and clearly labeled hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

For a Major Spill (Outside of the fume hood):

  • Evacuate: Evacuate the immediate area and close the doors.

  • Report: Immediately notify your supervisor and the appropriate emergency response personnel.

  • Restrict Access: Prevent entry into the affected area.

  • Await Professional Cleanup: Do not attempt to clean up a large spill without appropriate training and equipment.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact Remove contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation persists, seek medical advice.[1]
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. Disposal must be conducted in strict accordance with all international, national, and local regulations.

  • Solid Waste: Contaminated consumables such as gloves, bench pads, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3] Do not dispose of down the drain.[1]

  • Empty Containers: Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of as regular lab glass waste, in accordance with institutional policies.[3]

Workflow Visualization

The following diagram illustrates the standard operating procedure for handling this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Gather Materials Gather All Necessary Materials Prepare Hood->Gather Materials Transfer Compound Transfer Compound Carefully Gather Materials->Transfer Compound Begin Experiment Perform Experiment Perform Experiment Transfer Compound->Perform Experiment Decontaminate Decontaminate Glassware & Equipment Perform Experiment->Decontaminate Complete Experiment Dispose Waste Dispose of Solid & Liquid Waste Decontaminate->Dispose Waste Clean Workspace Clean Work Area Dispose Waste->Clean Workspace Remove PPE Remove PPE Clean Workspace->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: Standard Operating Procedure for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.